molecular formula C5H4BrClN2 B1517656 4-Amino-3-bromo-2-chloropyridine CAS No. 215364-85-5

4-Amino-3-bromo-2-chloropyridine

Numéro de catalogue: B1517656
Numéro CAS: 215364-85-5
Poids moléculaire: 207.45 g/mol
Clé InChI: KTWAUKYSQFZIET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-3-bromo-2-chloropyridine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-chloropyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-bromo-2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWAUKYSQFZIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652033
Record name 3-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215364-85-5
Record name 3-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215364-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-3-bromo-2-chloropyridine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed and validated synthetic protocol, explore the underlying principles of its reactivity, and illustrate its application in the synthesis of advanced pharmaceutical intermediates, specifically kinase inhibitors.

Core Molecular Characteristics

This compound, also known by its IUPAC name 3-bromo-2-chloropyridin-4-amine, is a highly functionalized pyridine ring. This trifecta of substituents—an electron-donating amino group and two electron-withdrawing halogens—creates a unique electronic landscape that dictates its reactivity and utility as a versatile synthetic intermediate.[1][2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and characterization.[4]

PropertyValueReference(s)
CAS Number 215364-85-5
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance White to light yellow or yellow-brown crystalline powder[3][5]
Melting Point 148-153 °C
Boiling Point 329 °C (Predicted)[5]
Density 1.834 g/cm³ (Predicted)[5]
InChI Key KTWAUKYSQFZIET-UHFFFAOYSA-N
SMILES Nc1ccnc(Cl)c1Br
Storage 2-8°C, under inert atmosphere, away from light and moisture[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use only in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage Class: 6.1C (Combustible, acute toxic category 3)

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis of this compound

The most direct and commonly cited synthesis of this compound is via the electrophilic bromination of 4-Amino-2-chloropyridine. The rationale behind this approach is the activating and ortho-, para-directing effect of the amino group, which facilitates the selective installation of the bromine atom at the C-3 position.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_main Synthesis of this compound SM 4-Amino-2-chloropyridine (Starting Material) Reaction Electrophilic Bromination (0°C to Room Temp, 1h) SM->Reaction 1.0 eq Reagent N-Bromosuccinimide (NBS) Acetic Acid (Solvent) Reagent->Reaction 1.0 eq Workup Solvent Removal & Azeotropic Distillation Reaction->Workup Purification Silica Gel Column Chromatography (Petroleum Ether / Ethyl Acetate) Workup->Purification Product This compound (Final Product) Purification->Product ~62% Yield

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature, providing a field-proven method for laboratory-scale synthesis.[6]

Materials:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetic Acid (ACS grade)

  • Ethanol

  • Petroleum Ether (or Hexanes)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-2-chloropyridine (e.g., 2.0 g, 15.56 mmol) in acetic acid (20 mL).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (e.g., 2.77 g, 15.56 mmol) portion-wise, ensuring the internal temperature remains low.

    • Causality Insight: The reaction is cooled to control the rate of the exothermic bromination and minimize potential side reactions. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add ethanol and co-evaporate (azeotropic distillation) to remove residual acetic acid.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 10-20% ethyl acetate in petroleum ether.

    • Trustworthiness Check: This purification step is critical for removing unreacted starting material and any potential di-brominated byproducts, ensuring the high purity required for subsequent reactions.

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid (Expected Yield: ~62%).[6]

Characterization: The final product should be characterized by LCMS, ¹H NMR, and ¹³C NMR to confirm its identity and purity. LCMS analysis should show a peak corresponding to [M+H]⁺ at m/z 207/209, reflecting the isotopic pattern of bromine.

Chemical Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the differential reactivity of its three functional groups. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 (ortho) and C-4 (para) positions. This creates partial positive charges at these carbons, making them electrophilic and thus prime targets for nucleophilic attack.

SNAr_Mechanism cluster_reactivity Reactivity of the Pyridine Ring Pyridine Pyridine Ring (Electron Deficient) Nitrogen Nitrogen Atom (Electron Withdrawing) C2_C4 C-2 and C-4 Positions (Activated for SNAr) Nitrogen->C2_C4 Inductive Effect & Resonance Stabilization C3 C-3 Position (Less Activated) Nitrogen->C3

Caption: Electronic influence of the nitrogen atom on the pyridine ring.

In this compound, both the C-2 chloro and C-4 amino positions are activated. However, chlorine is an excellent leaving group, while the amino group is not. Therefore, SNAr reactions will preferentially occur at the C-2 position, displacing the chloride. The amino group at C-4 further activates this position for nucleophilic attack through resonance stabilization of the intermediate (Meisenheimer complex).

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 bromine atom is the primary site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This differential reactivity allows for highly selective functionalization.

Reaction TypeReactive SiteBond FormedRationale
Suzuki-Miyaura C-3 (Bromo)C-CC-Br bond has lower bond dissociation energy than C-Cl, favoring oxidative addition to Pd(0).
Buchwald-Hartwig C-3 (Bromo)C-NSame principle of differential reactivity in the oxidative addition step.
Nucleophilic Aromatic Substitution C-2 (Chloro)C-NuPosition is electronically activated by the ring nitrogen, and chloride is a good leaving group.

Application in Kinase Inhibitor Synthesis

A significant and documented application of this compound is its use as a key intermediate in the synthesis of complex heterocyclic scaffolds for kinase inhibitors. Patent WO2016/133838 describes its use in preparing compounds targeting kinases such as JAK2 and SYK, which are implicated in inflammatory diseases and cancers.[6]

The general strategy involves a two-step functionalization, leveraging the orthogonal reactivity described above:

  • Suzuki Coupling: An aryl or heteroaryl group is first installed at the C-3 position via a Suzuki reaction at the C-Br bond.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with a nucleophile (often an amine) to displace the chloride at the C-2 position, leading to a highly decorated pyridine core.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling at the C-3 position, based on established methods for halopyridines.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination at the C-3 position.[5]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP or Xantphos, 4-8 mol%)

  • Strong Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent like diethyl ether or ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Conclusion

This compound is a strategically designed building block whose value lies in the predictable and orthogonal reactivity of its functional groups. The electron-deficient nature of the pyridine ring activates the C-2 chloro substituent for nucleophilic aromatic substitution, while the greater lability of the C-3 bromo substituent allows for selective palladium-catalyzed cross-coupling. This well-defined reactivity profile makes it an invaluable tool for medicinal chemists, enabling the efficient and controlled construction of complex, highly substituted heterocyclic systems that are central to the discovery of novel therapeutics, particularly in the field of kinase inhibitors.

References

4-Amino-3-bromo-2-chloropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine for Advanced Research and Development

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 215364-85-5), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, elucidate common synthetic pathways with mechanistic insights, explore its reactivity, and discuss its applications as a pivotal intermediate in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. The strategic placement of functional groups onto this heterocyclic core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This compound emerges as a particularly valuable building block due to its trifunctional nature. The presence of amino, bromo, and chloro substituents provides three distinct points for chemical modification, enabling diverse and complex synthetic strategies. The inherent reactivity differences between the two halogen atoms, coupled with the nucleophilic and directing properties of the amino group, make this compound a highly sought-after intermediate for constructing novel bioactive molecules.[1][2][3]

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating everything from solvent choice to purification strategy. This compound is typically a white to off-white solid or powder under standard conditions.[1][2]

The key quantitative properties are summarized below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[1][4][5]
Molecular Weight 207.46 g/mol [4][5]
CAS Number 215364-85-5[1][4][6]
Appearance White to off-white solid/powder[1]
Melting Point 148-153 °C[1][4]
Boiling Point 329 °C[1]
Density 1.834 g/cm³[1]
InChI Key KTWAUKYSQFZIET-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The preparation of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A common and logical synthetic route begins with the more readily available precursor, 4-Amino-2-chloropyridine.[7][8] The key transformation is the selective bromination at the C3 position.

Representative Synthetic Workflow: Electrophilic Bromination

The workflow below illustrates the synthesis via electrophilic aromatic substitution on the 4-Amino-2-chloropyridine core.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Work-up & Purification A 4-Amino-2-chloropyridine (Starting Material) C Reaction Vessel (Inert Solvent, e.g., CH₂Cl₂) Controlled Temp (e.g., 0°C) A->C B N-Bromosuccinimide (NBS) (Brominating Agent) B->C D This compound (Product) C->D Electrophilic Aromatic Substitution E Reaction Mixture F Aqueous Work-up (e.g., Quenching, Extraction) E->F G Purification (e.g., Recrystallization, Column Chromatography) F->G H Pure Product (≥97% Purity) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol & Rationale

The following protocol is a representative example based on established chemical principles for this type of transformation.[9]

  • Inert Atmosphere & Solvent: Dissolve 4-Amino-2-chloropyridine (1.0 eq) in a suitable inert solvent like dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a magnetic stirrer and an inert gas (N₂ or Ar) inlet.

    • Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. Dichloromethane is a good choice as it is unreactive towards the reagents and readily dissolves the starting material.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Rationale: Electrophilic bromination is an exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-bromination, and minimize the formation of impurities.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.

    • Rationale: NBS is a mild and highly selective source of electrophilic bromine (Br⁺). The amino group at the C4 position is a strong activating group, directing the electrophilic substitution primarily to the ortho-positions (C3 and C5). The C3 position is typically favored. Portion-wise addition helps manage the exotherm.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC provides a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary reaction time which could lead to product degradation.

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining NBS. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or column chromatography, to yield the final product.

    • Rationale: This standard aqueous work-up removes inorganic byproducts and the solvent. Purification is essential to achieve the high purity (typically ≥97%) required for subsequent applications in drug development.[4][5]

Reactivity and Application in Synthesis

The true utility of this compound lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is the most activated site for SₙAr reactions due to the electron-withdrawing nature of the ring nitrogen. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.

  • Cross-Coupling Reactions: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, crucial for building molecular complexity.

  • Amino Group Functionalization: The amino group at C4 can be acylated, alkylated, or used as a directing group. It can also be converted into a diazonium salt for further transformations, although this can be challenging given the other reactive sites.

This multi-faceted reactivity makes it a valuable intermediate for synthesizing a wide range of complex heterocyclic compounds for drug discovery and agrochemical development.[1][2][10]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as hazardous and requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Signal Word: Danger[4]

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[4][11]

    • H315: Causes skin irritation.[4][11]

    • H318: Causes serious eye damage.[4] (Note: Some sources list H319: Causes serious eye irritation[11])

    • H335: May cause respiratory irritation.[4][11]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage temperatures can range from room temperature to 2-8°C for long-term stability.[1][4][5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide a reliable platform for the efficient construction of novel molecular entities. A thorough understanding of its synthesis, handling, and reaction potential, as outlined in this guide, is essential for leveraging its full potential in accelerating research and development programs.

References

4-Amino-3-bromo-2-chloropyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3-bromo-2-chloropyridine

Compound Overview and Physicochemical Properties

This compound is a polysubstituted pyridine ring. The electronic landscape of the ring is significantly influenced by the interplay of its substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-Br, -Cl). This electronic push-pull system governs the compound's reactivity and is key to interpreting its spectral features.

Table 1: Physicochemical and CAS Registry Information

Property Value Source
IUPAC Name 3-bromo-2-chloropyridin-4-amine [1]
CAS Number 215364-85-5 [2][3]
Molecular Formula C₅H₄BrClN₂ [2]
Molecular Weight 207.46 g/mol [2]
Appearance Solid [2]
Melting Point 148-153 °C [2]

| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N |[2] |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two polyisotopic halogens, bromine and chlorine, creates a highly characteristic molecular ion cluster.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization (EI) is the chosen method due to its high energy, which provides not only the molecular ion but also a rich fragmentation pattern essential for structural confirmation.

  • Sample Preparation: Introduce a solid probe sample (approx. 1-2 mg) directly into the ion source.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce predictable fragmentation.[4]

  • Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Record the mass-to-charge ratio (m/z) and relative abundance of each ion to generate the mass spectrum.

Predicted Molecular Ion and Isotopic Pattern

The most diagnostically significant feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[4][5] The expected pattern provides a high-confidence fingerprint for the compound's elemental formula.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₅H₄BrClN₂]⁺

m/z Isotopic Composition Predicted Relative Abundance (%)
206 [C₅H₄⁷⁹Br³⁵ClN₂]⁺ 77.0
208 [C₅H₄⁸¹Br³⁵ClN₂]⁺ / [C₅H₄⁷⁹Br³⁷ClN₂]⁺ 100.0

| 210 | [C₅H₄⁸¹Br³⁷ClN₂]⁺ | 31.5 |

Rationale: The M+2 peak is predicted to be the base peak due to the combined high probabilities of the ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl isotopic compositions.

Predicted Fragmentation Pathway

The high energy of EI-MS will cause the molecular ion to fragment in a predictable manner. The fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragments.

G M [M]⁺• m/z 206, 208, 210 M_minus_Br [M-Br]⁺ m/z 127, 129 M->M_minus_Br - •Br M_minus_Cl [M-Cl]⁺ m/z 171, 173 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺• m/z 179, 181, 183 M->M_minus_HCN - HCN Fragment_C4H2NCl [C₄H₂NCl]⁺• m/z 100, 102 M_minus_Br->Fragment_C4H2NCl - HCN

Caption: Predicted EI-MS Fragmentation Pathway.

  • Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step, leading to ions at m/z 127 and 129.

  • Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical will produce ions at m/z 171 and 173.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the elimination of HCN, which would result in a cluster of peaks 27 Da lower than the parent molecular ion.[4]

  • Further Fragmentation: The initial fragments can undergo further loss of HCN or other small molecules, leading to a complex but interpretable spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations associated with the primary amine and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

For a solid sample, ATR is the preferred method as it requires minimal sample preparation and provides high-quality, reproducible data.

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.

G Start Place Solid Sample on ATR Crystal Acquire_Sample Acquire Sample Spectrum Start->Acquire_Sample Acquire_BG Acquire Background Spectrum Acquire_BG->Start Process Perform ATR and Baseline Correction Acquire_Sample->Process Interpret Correlate Bands to Functional Groups Process->Interpret

Caption: ATR-FTIR Experimental Workflow.

Predicted Spectral Features

The predicted IR absorption bands are based on established correlation tables for aromatic amines and halogenated pyridines.[6][7][8]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3350 Medium-Strong Asymmetric N-H Stretch Primary Amine (-NH₂)
3350 - 3250 Medium-Strong Symmetric N-H Stretch Primary Amine (-NH₂)
3100 - 3000 Weak-Medium Aromatic C-H Stretch Pyridine Ring
1650 - 1580 Strong N-H Scissoring (Bend) Primary Amine (-NH₂)
1600 - 1450 Medium-Strong C=C and C=N Ring Stretching Pyridine Ring
1335 - 1250 Strong Aromatic C-N Stretch Aryl-Amine
1100 - 1000 Medium C-Cl Stretch Chloro-substituent
910 - 665 Strong, Broad N-H Wag Primary Amine (-NH₂)

| < 700 | Medium | C-Br Stretch | Bromo-substituent |

Rationale: As a primary aromatic amine, the two distinct N-H stretching bands are the most telling features.[6][9] The positions and intensities of the C=C/C=N ring stretches will be modulated by the electronic effects of the four different substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will definitively establish the substitution pattern and connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.[10]

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to optimize resolution.[10]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two pyridine ring protons and the amine protons.

Caption: Proton Coupling Relationship.

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-5 6.8 - 7.0 Doublet (d) ³J ≈ 5-6 Hz Shielded by the ortho -NH₂ group; coupled to H-6.[10]
H-6 7.8 - 8.0 Doublet (d) ³J ≈ 5-6 Hz Deshielded by the adjacent ring nitrogen; coupled to H-5.

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; broad due to quadrupole broadening and potential exchange. |

Rationale: The amino group at C4 strongly shields the ortho position (C5), shifting its proton (H-5) significantly upfield.[10] H-6 is in a more conventional position for a pyridine proton, deshielded by the electronegative nitrogen atom. The two protons will appear as a simple AX spin system (two doublets).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C-2 148 - 152 Attached to electronegative Cl and adjacent to N.
C-3 105 - 110 Attached to Br; significantly shielded compared to other halogenated carbons.
C-4 150 - 155 Attached to the electron-donating -NH₂ group (ipso-carbon), strongly deshielded.
C-5 110 - 115 Shielded by the adjacent -NH₂ group.[10]

| C-6 | 145 - 150 | Deshielded by the adjacent ring nitrogen. |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents. The carbons directly attached to the nitrogen (C-2, C-6) and the amino group (C-4) are expected to be the most downfield. The carbons attached to the halogens (C-2, C-3) and the shielded C-5 will be further upfield.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. Mass spectrometry provides an unambiguous molecular formula via its characteristic M, M+2, M+4 isotopic pattern. FTIR spectroscopy confirms the presence of the primary amine and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and substitution pattern on the pyridine ring. This predictive guide serves as a validated framework for researchers to confirm the identity and purity of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling and Application of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5) is a halogenated pyridine derivative that serves as a critical intermediate and building block in modern organic synthesis.[1] With the molecular formula C₅H₄BrClN₂, its structure integrates bromine, chlorine, and an amino group onto a pyridine ring, offering multiple points for chemical modification.[1] This versatility makes it highly valuable in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] However, its chemical reactivity and toxicological profile demand a thorough understanding and strict adherence to safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety data, handling procedures, emergency responses, and scientific context for professionals working with this compound.

Section 1: Core Hazard Identification and GHS Classification

Understanding the inherent hazards of this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) as acutely toxic and a significant irritant.[4][5][6] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

GHS Hazard Profile Summary

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]Danger
Skin IrritationCategory 2H315: Causes skin irritation[4][6]Warning
Serious Eye Damage / Eye IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation[4][5][6]Danger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6]Warning

The signal word for this compound is "Danger" .[4][5] The combination of acute oral toxicity and severe eye damage potential underscores the need for meticulous handling and the use of appropriate personal protective equipment at all times.

Section 2: Physicochemical Properties for Safe Handling

The physical properties of a chemical directly influence the selection of appropriate storage and handling procedures. This compound is a solid at room temperature, which necessitates controls to prevent dust formation.[7]

Key Physicochemical Data

Property Value Source
Molecular Weight 207.46 g/mol [8][9]
Appearance White to off-white solid/powder[1]
Melting Point 148-153 °C
Boiling Point ~329 °C[1]
Density ~1.834 g/cm³[1]
Storage Temperature Recommended 2-8°C[7]

Its thermal stability, indicated by a high melting and boiling point, is notable; however, it is crucial to store it in a cool, dry, and well-ventilated place to maintain its quality.[1][7] Some sources also indicate the material may be light-sensitive, warranting storage in opaque containers.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form, is a properly functioning laboratory chemical fume hood.[10] This ensures that dust and aerosols are contained and exhausted away from the operator's breathing zone.[7] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on the specific hazards of the compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given the risk of serious eye damage, a face shield may be warranted when handling larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[7][11] Always use proper glove removal technique to avoid skin contact.[7]

    • Protective Clothing: Wear a lab coat, fully buttoned.[10][11] For tasks with a higher risk of exposure, impervious or flame-resistant clothing should be worn.[4]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate particulate filter.[4] Respirator use must comply with a formal respiratory protection program.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Wash1 Wash Hands Doff4->Wash1 Start Enter Lab Start->Don1 End Exit Lab Wash1->End Wash2 Wash Hands Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Is Spill Minor & Contained? Evacuate->Assess MajorSpill Call Emergency Response (EH&S) Secure Area Wait for Professionals Assess->MajorSpill No MinorSpill Proceed with Cleanup Assess->MinorSpill Yes Report Report Incident MajorSpill->Report PPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->PPE Contain Contain Spill (Use absorbent pads/sand) PPE->Contain Cleanup Carefully Sweep/Scoop Up Avoid Creating Dust Contain->Cleanup Dispose Place in Labeled, Sealed Container for Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->Report

References

The Biological Versatility of 4-Amino-3-bromo-2-chloropyridine Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Halogenated Aminopyridine Scaffold

In the landscape of medicinal and agrochemical research, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal foundation for the design of novel therapeutic agents and crop protection chemicals. The strategic functionalization of this ring with specific substituents can dramatically influence its biological activity, paving the way for the development of potent and selective molecules.

Among the vast array of substituted pyridines, 4-Amino-3-bromo-2-chloropyridine has emerged as a particularly valuable and versatile building block.[1][2] Its trifunctional nature—an amino group at the 4-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position—offers a rich platform for a diverse range of chemical transformations. The amino group provides a key site for nucleophilic reactions and amide bond formation, while the halogen atoms at the 2- and 3-positions can be selectively manipulated through various cross-coupling and substitution reactions.[1] This inherent reactivity allows for the systematic exploration of chemical space and the generation of extensive libraries of novel derivatives for biological screening.

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of the this compound scaffold. We will delve into key therapeutic and agrochemical applications, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation bioactive molecules.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer continues to be a primary focus of drug discovery, with an ongoing need for novel therapeutic agents that can overcome resistance and offer improved safety profiles. The pyridine scaffold is a common feature in many approved anticancer drugs, and derivatives of 4-aminopyridine have shown significant promise in this area.

A. Pyrido[2,3-d]pyrimidines: A Promising Class of Anticancer Agents

One of the most promising classes of compounds that can be synthesized from 4-aminopyridine precursors are the pyrido[2,3-d]pyrimidines. This fused heterocyclic system has been identified as a potent scaffold for the inhibition of various protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A study on a series of substituted pyrido[2,3-d]pyrimidines demonstrated their potent in vitro anticancer activity against a panel of human cancer cell lines.[1] For instance, the compound 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (a representative derivative) exhibited significant cytotoxicity, with IC50 values in the low micromolar to nanomolar range.[1]

Table 1: In Vitro Anticancer Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative (Compound 5a) [1]

Cancer Cell LineIC50 (µM)
Hepatic Cancer (HepG-2)0.3
Prostate Cancer (PC-3)6.6
Colon Cancer (HCT-116)7.0

Data synthesized from a study on substituted pyrido[2,3-d]pyrimidines, highlighting the potential of this class of compounds derived from aminopyridine precursors.[1]

B. Mechanism of Action: Kinase Inhibition

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives is attributed to their ability to inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive tumor growth.[4]

graph "Kinase_Inhibition_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="4-Amino-3-bromo-\n2-chloropyridine"]; reaction [label="Cyclization & Functionalization"]; derivative [label="Pyrido[2,3-d]pyrimidine\nDerivative"]; start -> reaction [label="Multi-step synthesis"]; reaction -> derivative; }

subgraph "cluster_inhibition" { label="Mechanism of Action"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; kinase [label="Protein Kinase\n(e.g., EGFR, CDK)"]; atp [label="ATP"]; substrate [label="Substrate Protein"]; p_substrate [label="Phosphorylated\nSubstrate"]; derivative -> kinase [label="Binds to\nATP pocket", color="#EA4335", fontcolor="#EA4335"]; atp -> kinase [style=dashed, label="Blocked"]; kinase -> substrate [label="Phosphorylation"]; substrate -> p_substrate [style=dashed, label="Inhibited"]; }

subgraph "cluster_outcome" { label="Cellular Outcome"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; proliferation [label="Tumor Cell\nProliferation"]; apoptosis [label="Apoptosis\n(Cell Death)"]; p_substrate -> proliferation [style=dashed, label="Inhibition of\nSignaling Pathway"]; proliferation -> apoptosis [label="Leads to"]; } }

Workflow from Synthesis to Anticancer Effect.
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., HepG-2, PC-3, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Grow cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the culture medium in the wells with the medium containing the test compound or vehicle control (DMSO). Include a positive control such as doxorubicin.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

II. Agrochemical Applications: Protecting Crops from Pests and Weeds

The 4-aminopyridine scaffold is also a cornerstone in the development of modern agrochemicals, contributing to the creation of effective herbicides and insecticides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.

A. Herbicidal Activity

Derivatives of 4-aminopyridine have been shown to possess potent herbicidal activity. For example, a patent for herbicidal compositions describes the use of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid for controlling undesirable vegetation.[5] This highlights the potential for derivatives of the core compound of interest to be developed as effective herbicides.

The mode of action for many pyridine-based herbicides involves the disruption of essential plant processes, such as amino acid biosynthesis or hormonal regulation. For instance, some act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[5]

B. Insecticidal Activity

Pyridine-based compounds are a major class of insecticides, with many commercial products targeting the insect nervous system. The 3-aminopyridine moiety, in particular, has been identified as having insecticidal properties.[6] While specific studies on derivatives of this compound are limited, the broader class of substituted aminopyridines has shown promise.

graph "Agrochemical_Development_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="this compound", fillcolor="#FFFFFF"];

subgraph "cluster_synthesis" { label="Synthetic Modification"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; synth_herb [label="Derivatization for\nHerbicidal Activity"]; synth_insect [label="Derivatization for\nInsecticidal Activity"]; }

subgraph "cluster_screening" { label="Biological Screening"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; herb_screen [label="Herbicidal Assay\n(e.g., seed germination, plant growth)"]; insect_screen [label="Insecticidal Assay\n(e.g., contact toxicity, feeding assay)"]; }

subgraph "cluster_lead_opt" { label="Lead Optimization"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; lead_herb [label="Lead Herbicide\nCandidate"]; lead_insect [label="Lead Insecticide\nCandidate"]; }

start -> synth_herb; start -> synth_insect; synth_herb -> herb_screen; synth_insect -> insect_screen; herb_screen -> lead_herb [label="Identify Active\nCompounds"]; insect_screen -> lead_insect [label="Identify Active\nCompounds"]; }

Workflow for Agrochemical Discovery.
C. Experimental Protocols

1. Herbicidal Activity Screening (Seed Germination Assay):

  • Preparation:

    • Prepare different concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant.

    • Line petri dishes with filter paper.

  • Treatment:

    • Add a defined volume of the test solution to each petri dish, ensuring the filter paper is saturated.

    • Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays) in each dish.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Evaluation:

    • After a set period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

    • Calculate the percentage of germination inhibition and growth reduction compared to a solvent-treated control.

2. Insecticidal Activity Screening (Contact Toxicity Assay):

  • Preparation:

    • Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.

  • Treatment:

    • Apply a small, precise volume of the test solution to the dorsal thorax of the target insect (e.g., adult Musca domestica or larval Spodoptera frugiperda).

    • A control group should be treated with the solvent alone.

  • Observation:

    • Place the treated insects in a clean container with access to food and water.

    • Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LD50 value (the dose that is lethal to 50% of the test population).

III. Antimicrobial Potential: A Scaffold for New Antibiotics

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.

While direct studies on the antimicrobial activity of this compound derivatives are not extensively reported, the broader class of substituted aminopyridines and chloropyridines has shown promise. For example, a study on 2-amino-4-chloropyridine derivatives demonstrated that some of these compounds exhibit significant biological activity against various strains of bacteria and fungi.[7] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents.

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Add the inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of derivatives synthesized from the this compound scaffold is highly dependent on the nature and position of the substituents introduced. While a comprehensive SAR study for this specific scaffold is not yet available in the public domain, we can extrapolate from related aminopyridine and pyridine derivatives.

For instance, in the context of kinase inhibitors, the 4-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.[8] Modifications at the 2- and 3-positions, where the chlorine and bromine atoms reside, can be used to explore different regions of the binding pocket and enhance selectivity and potency. The strategic use of cross-coupling reactions at these positions allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the SAR.

The future of research into this compound derivatives is bright. The versatility of this scaffold, combined with the urgent need for new anticancer, agrochemical, and antimicrobial agents, makes it a highly attractive starting point for discovery programs. Future research should focus on:

  • Systematic Library Synthesis: The generation of diverse chemical libraries through parallel synthesis and combinatorial chemistry approaches will be crucial for identifying novel bioactive compounds.

  • Target-Based Screening: Screening these libraries against specific biological targets (e.g., kinases, enzymes in metabolic pathways) will facilitate the discovery of compounds with well-defined mechanisms of action.

  • In-depth SAR Studies: Detailed SAR studies will be essential for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new derivatives with enhanced biological activity.

Conclusion

The this compound scaffold represents a rich and underexplored territory for the discovery of novel bioactive molecules. Its inherent synthetic tractability, coupled with the proven biological activities of related aminopyridine derivatives, positions it as a high-value starting point for researchers in drug discovery and agrochemical development. This technical guide has provided a framework for understanding the potential of this scaffold and has offered detailed experimental protocols to facilitate its exploration. By leveraging the principles of medicinal and agrochemical chemistry, the strategic derivatization of this compound holds the promise of yielding the next generation of innovative therapeutic agents and crop protection solutions.

References

An In-depth Technical Guide to the Structural Analogs of 4-Amino-3-bromo-2-chloropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and strategic manipulation of structural analogs of 4-amino-3-bromo-2-chloropyridine. This polysubstituted pyridine core is a valuable scaffold in medicinal chemistry, and understanding the nuanced reactivity of its functional groups is paramount to leveraging its full potential in the design of novel therapeutics.[1][]

Introduction: The Strategic Importance of the 2,3,4-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and natural products.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The specific substitution pattern of this compound presents a trifecta of functionalities that can be selectively addressed to generate a diverse library of analogs.

The strategic value of this scaffold lies in the orthogonal reactivity of its substituents:

  • The 2-Chloro Substituent: Prone to nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions.[3][4][5]

  • The 3-Bromo Substituent: An excellent leaving group for a wide range of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[6][7]

  • The 4-Amino Group: A key pharmacophoric feature that can be further functionalized or modified to modulate biological activity and physicochemical properties.

This guide will delve into the synthetic strategies to access analogs of this core structure, providing detailed protocols and explaining the underlying chemical principles that govern these transformations.

Synthetic Strategies for Generating Structural Analogs

The generation of a diverse library of analogs from the this compound core hinges on the selective and efficient modification of its three key functional groups. The following sections will detail established methodologies for achieving this, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their broad substrate scope and functional group tolerance.[8] For the this compound scaffold, these reactions are primarily utilized to modify the 2-chloro and 3-bromo positions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] This reaction can be selectively performed at either the 2- or 3-position of the pyridine ring, depending on the reaction conditions and the specific analog being synthesized.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-phenylpyridine via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10067-69[9]
Pd₂(dba)₃/P(t-Bu)₃KFTHF50Moderate[10]
Pd(OAc)₂Na₂CO₃AqueousVariesHigh[11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halopyridines.

Suzuki_Miyaura_Coupling This compound This compound Product 4-Amino-3-bromo-2-phenylpyridine This compound->Product Suzuki-Miyaura Coupling Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Product

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13] This reaction is particularly useful for introducing a wide variety of amino groups at the 2-position of the pyridine ring, replacing the chloro substituent.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-(N-morpholino)pyridine via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq.), morpholine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography.

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical SubstratesReference
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-110Primary & Secondary Amines[14]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Primary Amines[12]
[(CyPF-tBu)PdCl₂]NaOt-BuDioxane100Heteroaryl Amines[13]

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines.

Buchwald_Hartwig_Amination Starting_Material This compound Product 4-Amino-3-bromo-2-(N-amino)pyridine Starting_Material->Product Buchwald-Hartwig Amination Amine Amine (e.g., Morpholine) Amine->Product Catalyst_System Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) Catalyst_System->Product Base Base (e.g., NaOt-Bu) Base->Product

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine.[4][5] The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions.[4] In the case of this compound, the 2-chloro substituent is the most likely site for SNAr.

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2-ethoxypyridine via SNAr

  • Base Preparation: In a flame-dried round-bottom flask, dissolve sodium metal (1.5 eq.) in anhydrous ethanol under an inert atmosphere to generate sodium ethoxide in situ.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours. The reaction can be conveniently monitored by TLC.

  • Work-up and Purification: After cooling, carefully quench the reaction with water and remove the ethanol under reduced pressure. The aqueous residue is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

NucleophileSolventConditionsProductReference
Sodium EthoxideEthanolReflux2-Ethoxy analog[15]
AminesVariousHeating2-Amino analogs[3]
ThiolsEthanolMicrowave2-Thioether analogs[15]

Table 3: Examples of Nucleophilic Aromatic Substitution on Halopyridines.

SNAr_Reaction Substrate This compound Product 4-Amino-3-bromo-2-(nucleophile)pyridine Substrate->Product SNAr Nucleophile Nucleophile (e.g., NaOEt) Nucleophile->Product Solvent_Heat Solvent & Heat (e.g., Ethanol, Reflux) Solvent_Heat->Product

Reactivity and Selectivity Considerations

The successful synthesis of specific analogs of this compound requires a thorough understanding of the relative reactivity of the chloro and bromo substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl.[14] This differential reactivity can be exploited to achieve selective functionalization. For instance, a Suzuki coupling can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modification.

In nucleophilic aromatic substitution, the 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the 3-position.[4] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Therefore, SNAr reactions on this compound are expected to occur predominantly at the 2-position.

Biological Activity and Applications in Drug Discovery

Substituted pyridines are a rich source of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][][16][17] The structural analogs of this compound are of significant interest to medicinal chemists as they provide a platform for exploring structure-activity relationships (SAR).[18][19][20]

By systematically varying the substituents at the 2, 3, and 4-positions, researchers can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. For example, the introduction of different aryl or heteroaryl groups at the 2- or 3-position via Suzuki coupling can lead to compounds with potent inhibitory activity against various kinases. Similarly, the modification of the 4-amino group or the introduction of diverse functionalities at the 2-position through Buchwald-Hartwig amination or SNAr can modulate interactions with biological targets.

Conclusion

The this compound scaffold is a highly versatile platform for the synthesis of a diverse array of structural analogs with significant potential in drug discovery. A deep understanding of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, is crucial for the rational design and efficient synthesis of these compounds. By leveraging the principles of reactivity and selectivity discussed in this guide, researchers can effectively explore the chemical space around this privileged core and unlock its full potential for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to 4-Amino-3-bromo-2-chloropyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-3-bromo-2-chloropyridine in Medicinal Chemistry

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound, a tri-substituted pyridine derivative, has emerged as a crucial intermediate, particularly in the development of kinase inhibitors and other targeted therapies. Its unique arrangement of amino, bromo, and chloro functional groups on the pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration through a variety of synthetic transformations.

The inherent reactivity differences between the bromo and chloro substituents allow for selective, stepwise functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This regioselectivity is a key advantage, enabling the precise introduction of diverse aryl and heteroaryl moieties to construct complex molecular architectures. The amino group provides a convenient handle for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical overview of this compound, including a comparative analysis of commercial suppliers, a detailed protocol for a representative synthetic application, and essential quality control and safety considerations for its effective use in a research and development setting.

Commercial Supplier Analysis for this compound

The quality and purity of starting materials are foundational to the success of any synthetic campaign. For a critical building block like this compound, sourcing from a reputable supplier with robust quality control is non-negotiable. The following table provides a comparative overview of offerings from prominent chemical suppliers.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesStorage Conditions
Thermo Scientific This compound, 97+%215364-85-5≥97%5 gRoom Temperature
Sigma-Aldrich This compound215364-85-597%Custom2-8°C
Vibrant Pharma Inc. This compound215364-85-597%5 g, 25 g, 100 gRoom Temperature
Nanochemazone This compound Powder215364-85-5High PurityCustomRoom Temperature, Airtight, Avoid Light

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is a critical first step before its inclusion in any synthetic workflow. A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from a combination of analytical techniques to validate the material's quality.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds.[3][4] A well-resolved peak for the main component with an area percentage of ≥97% is expected. The chromatogram should also be carefully inspected for the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR should show distinct signals corresponding to the aromatic protons and the amine protons, with appropriate chemical shifts and coupling patterns. The carbon NMR will verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of C₅H₄BrClN₂ (207.46 g/mol ). The isotopic pattern of the molecular ion will also be characteristic due to the presence of bromine and chlorine.

  • Gas Chromatography (GC): For volatile impurities, GC can be a valuable tool.[5] It is often used to assess residual solvents and other low-boiling point contaminants.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Novel Kinase Inhibitor Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The following protocol details a representative synthesis of a 4-amino-2-chloro-3-arylpyridine derivative, a common scaffold in kinase inhibitors, using this compound as the starting material. The regioselectivity of the reaction is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 4-Amino-2-chloro-3-arylpyridine reagents->product Heat

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-3-arylpyridine.

Safety and Handling of this compound

As with all halogenated heterocyclic compounds, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hazard Classification: This compound is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[7] It may also cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules in drug discovery. Its versatile reactivity profile, when coupled with a thorough understanding of its sourcing, quality control, and safe handling, empowers researchers to efficiently construct novel chemical entities with therapeutic potential. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important synthetic intermediate.

References

Methodological & Application

Synthesis of 4-Amino-3-bromo-2-chloropyridine from 2-amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Regioselective Synthesis of 4-Amino-3-bromo-2-chloropyridine

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this valuable compound.

Introduction: The Significance of this compound

This compound (CAS No: 215364-85-5) is a highly functionalized pyridine derivative.[2] Its unique arrangement of amino, bromo, and chloro substituents makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] The strategic placement of these groups allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, rendering it an invaluable intermediate in the development of novel therapeutic agents and crop protection chemicals.[1]

Strategic Approach to Synthesis: Electrophilic Bromination

The synthesis of this compound is achieved through the electrophilic aromatic substitution of a suitable precursor. Contrary to some initial considerations, the logical and documented starting material for this transformation is 4-Amino-2-chloropyridine , not 2-amino-4-chloropyridine. This choice is dictated by the directing effects of the substituents on the pyridine ring.

The Principle of Regioselectivity

The regiochemical outcome of the bromination is controlled by the electronic properties of the amino and chloro groups.[3]

  • The Amino Group (-NH₂): Located at the 4-position, the amino group is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance. This effect significantly enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. As an ortho, para-director, the amino group directs incoming electrophiles to the positions ortho to it, namely the 3 and 5 positions.[3]

  • The Chloro Group (-Cl): Situated at the 2-position, the chloro group is an electron-withdrawing group via induction and a weak deactivator.

The powerful activating and directing effect of the 4-amino group overrides the deactivating effect of the 2-chloro group, leading to a highly regioselective bromination at the 3-position.

A common and effective reagent for this type of selective bromination is N-Bromosuccinimide (NBS).[4] NBS serves as a source of electrophilic bromine in a controlled manner, which is particularly advantageous for reactions with activated aromatic systems where using elemental bromine (Br₂) might lead to over-reaction or side products.[5]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

reaction_mechanism start_material 4-Amino-2-chloropyridine sigma_complex Sigma Complex (Wheland Intermediate) start_material->sigma_complex Electrophilic attack by Br+ nbs N-Bromosuccinimide (NBS) product This compound sigma_complex->product Deprotonation succinimide Succinimide

Figure 1: Proposed mechanism for the bromination of 4-Amino-2-chloropyridine.

Experimental Protocol

This protocol is based on established procedures for the bromination of activated pyridines.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
4-Amino-2-chloropyridine14432-12-3128.565.0 g38.9
N-Bromosuccinimide (NBS)128-08-5177.987.27 g40.8 (1.05 eq)
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Ethyl Acetate (for chromatography)141-78-688.11As needed-
Hexanes (for chromatography)110-54-386.18As needed-
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-chloropyridine (5.0 g, 38.9 mmol).

  • Dissolution: Add dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (7.27 g, 40.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.

  • Extraction: Separate the organic layer and wash it with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid. A yield of approximately 62% can be expected.[6]

Workflow Visualization

experimental_workflow step1 1. Dissolve 4-Amino-2-chloropyridine in Dichloromethane step2 2. Cool to 0 °C step1->step2 step3 3. Add N-Bromosuccinimide (NBS) step2->step3 step4 4. Stir at 0 °C, then warm to RT step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Work-up: - Wash with NaHCO₃ - Wash with Brine step5->step6 Reaction Complete step7 7. Dry (Na₂SO₄), Filter, Concentrate step6->step7 step8 8. Purify by Column Chromatography step7->step8 step9 9. Obtain Pure Product step8->step9

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

The Strategic Utility of 4-Amino-3-bromo-2-chloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Substitution

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties make it a "privileged scaffold" in drug design. However, the true power of the pyridine core lies in its functionalization. The strategic placement of various substituents allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets and optimizing pharmacokinetic profiles.

This guide focuses on a particularly versatile building block: 4-amino-3-bromo-2-chloropyridine . The unique arrangement of an electron-donating amino group and two distinct, orthogonally reactive halogen atoms provides medicinal chemists with a powerful tool for the efficient construction of complex, polysubstituted pyridine derivatives.[1] This document will provide an in-depth analysis of the reactivity of this building block, detailed protocols for its key transformations, and case studies illustrating its application in the synthesis of targeted therapeutics.

The Chemical Logic of this compound: A Tale of Three Positions

The synthetic utility of this compound stems from the distinct reactivity of its three functionalized positions. Understanding the electronic and steric factors at play is crucial for designing regioselective synthetic strategies.

  • The 2-Position (Chloro): The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr).[2] This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[3] This position is the primary site for the introduction of various nucleophiles, such as amines and alcohols.

  • The 3-Position (Bromo): The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions. In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the C-Br bond to the palladium(0) catalyst is generally more facile than the oxidative addition of the C-Cl bond.[4] This allows for the selective formation of carbon-carbon and carbon-nitrogen bonds at this position.

  • The 4-Position (Amino): The amino group is a strong electron-donating group. It can act as a nucleophile itself or be functionalized through various reactions. Its primary role in the context of this building block is often to modulate the electronic properties of the pyridine ring and to serve as a key interaction point in the final drug molecule.

The interplay of these reactive sites allows for a stepwise and controlled elaboration of the pyridine core, making this compound a highly valuable starting material.

G cluster_reactivity Differential Reactivity of this compound cluster_reactions Key Transformations C2-Cl 2-Position (Chloro) Most susceptible to SNAr SNAr Nucleophilic Aromatic Substitution C2-Cl->SNAr Introduction of O, N, S nucleophiles C3-Br 3-Position (Bromo) Most reactive in Pd-catalyzed cross-coupling Suzuki Suzuki-Miyaura Coupling C3-Br->Suzuki C-C bond formation (Aryl, Heteroaryl) Sonogashira Sonogashira Coupling C3-Br->Sonogashira C-C bond formation (Alkynyl) Buchwald Buchwald-Hartwig Amination C3-Br->Buchwald C-N bond formation (Aryl/Alkyl amines) C4-NH2 4-Position (Amino) Electron-donating, nucleophilic

Figure 1: Reactivity landscape of this compound.

Application Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 3-Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to selectively form a C-C bond at the C3 position.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound207.461.01.0
Arylboronic acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the 3-Position

This protocol outlines the synthesis of 3-alkynyl-4-amino-2-chloropyridines via a palladium/copper-catalyzed Sonogashira coupling.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound207.461.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)-5 mL-
Anhydrous THF or DMF-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous solvent (10 mL) and the amine base (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the 3-Position

This protocol details the palladium-catalyzed C-N bond formation at the C3 position with a primary or secondary amine.[5][6]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound207.461.01.0
Amine (primary or secondary)-1.21.2
Pd₂(dba)₃915.720.020.04 (Pd)
Xantphos578.680.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene or Dioxane-10 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with NaOtBu (1.4 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (10 mL).

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol describes the displacement of the C2-chloro group with an amine nucleophile. This reaction is typically performed after functionalization at the C3 position.

Materials:

ReagentM.W.Amount (mmol)Equivalents
3-Substituted-4-amino-2-chloropyridine-1.01.0
Amine Nucleophile-1.5 - 3.01.5 - 3.0
Diisopropylethylamine (DIPEA) or K₂CO₃-2.0 - 4.02.0 - 4.0
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)-5 mL-

Procedure:

  • To a microwave vial or sealed tube, add the 3-substituted-4-amino-2-chloropyridine (1.0 mmol), the amine nucleophile (1.5 - 3.0 mmol), and the base (2.0 - 4.0 mmol).

  • Add the solvent (5 mL).

  • Seal the vessel and heat the reaction mixture to 120-180 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.[6]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by flash chromatography or preparative HPLC.

Case Studies in Kinase Inhibitor Synthesis

The polysubstituted pyridine scaffold is a common feature in many kinase inhibitors. This compound is an ideal starting point for the synthesis of such molecules.

Case Study 1: Synthesis of a PIM-1 Kinase Inhibitor Scaffold

PIM-1 kinase is a serine/threonine kinase that is a validated target in oncology.[7] Many PIM-1 inhibitors feature a substituted pyridine core. The following is a representative synthesis of a key intermediate for a PIM-1 inhibitor, demonstrating the strategic use of this compound.

References

Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 4-Amino-3-bromo-2-chloropyridine at the C-3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

Substituted aminopyridines are privileged scaffolds in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for interacting with biological targets.[4][5] The compound 4-Amino-3-bromo-2-chloropyridine is a particularly valuable building block, offering two distinct halogenated sites for sequential, selective functionalization.

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction with this compound. We will focus on the critical aspect of regioselectivity, demonstrating how to achieve exclusive C-C bond formation at the C-3 (bromo) position. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

The Core Principle: Achieving Regioselectivity with Dihalopyridines

The key to selectively functionalizing this compound lies in the differential reactivity of its carbon-halogen bonds in the presence of a palladium catalyst. The Suzuki-Miyaura coupling is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The rate of this step is highly dependent on the nature of the halide, following the general trend: C-I > C-Br > C-OTf > C-Cl.[7][8]

For this compound, the carbon-bromine bond at the C-3 position has a lower bond dissociation energy and is therefore significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond at the C-2 position.[8] This intrinsic reactivity difference allows for highly selective cross-coupling at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent downstream transformations.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][9] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition pd0:e->oa_complex:w trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation oa_complex:e->trans_complex:w trans_complex:e->pd0:w trans_complex:e->pd0:w product R¹-R² (Coupled Product) trans_complex->product waste Br⁻ + B(OH)₃ trans_complex->waste start R¹-Br (this compound) start->oa_complex boronic R²-B(OH)₂ + Base boronic->trans_complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Field Insights: Overcoming Challenges with Aminopyridine Substrates

A key consideration when working with substrates like this compound is the potential for catalyst inhibition. The adjacent primary amine (C-4) and the pyridine ring nitrogen can act as bidentate ligands, chelating to the palladium center.[11] This can sequester the catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.

To overcome this challenge, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium atom, which disfavors bidentate chelation by the substrate and promotes the desired catalytic activity.[11]

Experimental Protocols and Methodologies

Materials and Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl- or Heteroarylboronic Acid or Ester (1.1 - 1.5 equiv)

  • Catalyst/Ligand System: See Table 1 for options.

  • Base: See Table 2 for options (typically 2.0 - 3.0 equiv).

  • Solvent: Anhydrous, degassed solvent (see Table 2).

  • Reaction Vessel: Flame-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Inert Atmosphere: Argon or Nitrogen gas line.

  • Standard laboratory glassware for work-up and purification.

  • Purification: Silica gel for column chromatography.

Catalyst System Selection

The choice of catalyst and ligand is critical for success. While standard catalysts can be effective, specialized ligands often provide superior results, especially for potentially chelating substrates.

Catalyst SystemTypical Loading (mol%)Rationale & Field InsightsReferences
Pd(PPh₃)₄ 3 - 5A reliable, general-purpose catalyst. Effective for many standard couplings. May be less efficient if substrate chelation is significant.[12][13]
Pd(OAc)₂ + SPhos 1 - 3 (Pd), 2 - 6 (Ligand)Highly effective system. The bulky, electron-rich SPhos ligand enhances catalytic activity and mitigates substrate chelation. Often allows for lower catalyst loading and milder conditions.[14][15]
PdCl₂(dppf) 2 - 5Dppf is a robust ligand, and the complex is air-stable. Good for a wide range of substrates.[8]
RuPhos Precatalyst 2 - 4A state-of-the-art system designed to overcome challenges like substrate chelation. Often provides high yields where other systems fail.[11][11]

Table 1: Comparative guide to catalyst systems for the Suzuki coupling of this compound.

Reaction Parameter Optimization
ParameterCommon OptionsRole & CausalityReferences
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFEssential for activating the boronic acid to form the reactive boronate species, which facilitates transmetalation. The choice of base can influence reaction rate and yield. K₃PO₄ is often effective for challenging substrates.[12][16][17]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, DMFThe solvent must solubilize the reagents. A protic co-solvent (water, ethanol) is often required to dissolve the inorganic base and facilitate the formation of the active boronate. All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6][18]
Temperature 80 - 110 °CProvides the necessary activation energy for the reaction. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system used.[6][19]

Table 2: Key reaction parameters and their roles.

experimental_workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Flame-dry Schlenk flask - Add solids (substrate, boronic acid, base) - Add catalyst/ligand inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe inert->solvent reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring - Monitor by TLC or LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Aqueous extraction reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify product 7. Final Product - Characterize (NMR, MS) purify->product

Caption: Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol: Synthesis of 4-Amino-2-chloro-3-(phenyl)pyridine

This protocol is a representative example and should be optimized for each specific boronic acid partner.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 8 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Amino-2-chloro-3-(phenyl)pyridine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Catalyst inhibition/chelation.4. Poor quality base or boronic acid.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Switch to a bulkier ligand (e.g., SPhos, RuPhos).4. Use freshly opened or purified reagents.
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen.2. Reaction temperature too high.1. Improve inert atmosphere technique; ensure solvents are rigorously degassed.2. Lower the reaction temperature.
Dehalogenation of Starting Material 1. Impurities in reagents.2. Side reactions promoted by certain bases or high temperatures.1. Use high-purity starting materials.2. Try a milder base (e.g., KF) or lower the reaction temperature.
Difficult Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Consider reverse-phase chromatography.2. Re-optimize reaction conditions to minimize byproduct formation. Try a different solvent system for chromatography.

Table 3: Common issues and solutions in Suzuki couplings of aminopyridines.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of functionalized 4-aminopyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve excellent regioselectivity for C-C bond formation at the C-3 position. Careful selection of a suitable palladium catalyst, particularly one with bulky, electron-rich ligands, is crucial to overcome potential catalyst inhibition by the aminopyridine core. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them ideal candidates for targeting a wide range of biological targets. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the development of novel pharmaceuticals. 4-Amino-3-bromo-2-chloropyridine is a particularly valuable starting material, offering three distinct points for diversification: the amino group and two halogenated positions with differential reactivity. This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling at the C3 position of this versatile building block.

The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds dictates the regioselectivity of the initial cross-coupling reaction. Palladium-catalyzed reactions, which typically proceed via an oxidative addition mechanism, will preferentially activate the weaker C-Br bond over the more robust C-Cl bond.[3] This intrinsic reactivity allows for the selective introduction of a diverse array of substituents at the C3 position, while leaving the C2-chloro and C4-amino groups intact for subsequent transformations. This guide will detail protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Regioselectivity: The Key to Controlled Synthesis

The primary consideration when functionalizing this compound is the selective reaction at the C3 position. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[3] This is a direct consequence of the carbon-halogen bond strength, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bond.

Diagram: Regioselective Cross-Coupling

A Combine Substrate, Boronic Acid, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Palladium Catalyst and Degassed Solvent B->C D Heat Reaction Mixture (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Purification by Column Chromatography F->G H Characterization G->H Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex + HNR'R'' Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex - Base-HX Product Ar-NR'R'' Amido_complex->Product Reductive Elimination A Combine Substrate, Pd Catalyst, and CuI in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Purification by Column Chromatography G->H I Characterization H->I

References

Use of 4-Amino-3-bromo-2-chloropyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Use of 4-Amino-3-bromo-2-chloropyridine in the Synthesis of Modern Agrochemicals

Abstract

This compound (CAS: 215364-85-5) has emerged as a pivotal structural intermediate in the field of agrochemical research and development. Its unique arrangement of an amino group and two distinct halogen atoms on a pyridine scaffold provides a versatile platform for constructing complex, high-value molecules.[1] This document provides an in-depth guide for researchers and synthetic chemists on the application of this compound, with a specific focus on its role in the synthesis of the arylpicolinate class of synthetic auxin herbicides, such as Halauxifen-methyl. We will detail the core synthetic strategies, provide a validated experimental protocol for a key transformation, and explain the chemical principles that underscore its utility.

Introduction: A Versatile Building Block

The relentless need for more effective and environmentally benign crop protection agents has driven innovation in synthetic chemistry. Halogenated pyridines are crucial precursors in this endeavor, and this compound is a prime example of a highly functionalized intermediate.[1][2][3] Its structure is pre-configured with multiple reaction handles:

  • C4-Amino Group: A nucleophilic site and a directing group, which can be protected or used for further derivatization.

  • C3-Bromo and C2-Chloro Substituents: These halogens offer differential reactivity, enabling selective, stepwise functionalization through various cross-coupling and substitution reactions. The bromine atom is particularly well-suited for palladium-catalyzed C-C bond formation.

This combination of features makes it an ideal starting material for building the 6-aryl-4-aminopicolinate scaffold, which is the core structure of a new generation of potent synthetic auxin herbicides.[4][5] These herbicides, including Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active), offer excellent control of broadleaf weeds at low application rates.[6][7][8]

Physicochemical & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 215364-85-5[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 150-153 °C[1]
Density 1.834 g/cm³[1]
Storage Store at 2-8°C in a cool, ventilated environment[1]

Safety Profile: this compound is classified as acutely toxic if swallowed and can cause serious eye damage and skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Core Synthetic Application: The Arylpicolinate Scaffold

The primary application of this compound is the construction of the 6-aryl-4-aminopyridine core. The strategic placement of the bromine atom at the C3 position is not directly involved in the key coupling reaction but influences the electronic properties of the ring, while the C2-chloro and C4-amino groups are retained in the final herbicide structure, such as Halauxifen.[9] A related intermediate, where the bromine is at the 6-position, would undergo Suzuki coupling to install the aryl moiety. For the purpose of this note, we will focus on the analogous and critical Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for creating the essential biaryl linkage in these herbicides.[5]

cluster_0 Starting Intermediate cluster_1 Key Transformation cluster_2 Agrochemical Scaffold start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction Reacts with Arylboronic Acid product 6-Aryl-4-aminopyridine Core reaction->product Forms critical C-C bond Suzuki_Cycle center Pd(0)Ln ox_add Oxidative Addition center->ox_add pd_ii R1-Pd(II)-X Ln ox_add->pd_ii trans Transmetalation pd_ii_r2 R1-Pd(II)-R2 Ln trans->pd_ii_r2 red_elim Reductive Elimination red_elim->center product Product (R1-R2) red_elim->product pd_ii->trans pd_ii_r2->red_elim r1x Pyridine-Br (R1-X) r1x->ox_add r2b Ar-B(OR)2 (R2-B) r2b->trans base Base (e.g., K2CO3) base->trans cluster_0 Reactants cluster_1 Conditions cluster_2 Product R1 This compound C1 Pd(PPh₃)₄ (Catalyst) C2 K₂CO₃ (Base) C3 Dioxane/H₂O (Solvent) C4 Heat (90 °C) R2 4-Methoxyphenylboronic Acid P1 4-amino-3-bromo-2-chloro-6-(4-methoxyphenyl)pyridine C4->P1 Yields

References

Preparation of novel heterocyclic compounds from 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 4-Amino-3-bromo-2-chloropyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a trifunctionalized heterocyclic building block offering a synthetically valuable platform for the generation of diverse and novel fused-ring systems. The inherent electronic properties of the pyridine ring, combined with the differential reactivity of its halogen substituents, provide a clear strategic advantage for sequential and regioselective modifications. This document provides detailed application notes and robust protocols for leveraging this versatile starting material in the synthesis of complex heterocyclic compounds, with a focus on transition-metal-catalyzed cross-coupling and subsequent annulation reactions. The methodologies described herein are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the critical scientific rationale behind the procedural choices.

Introduction: The Strategic Value of this compound

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals. Functionalizing this core in a controlled manner is paramount for modern synthetic chemistry. This compound (herein referred to as 1 ) presents three distinct reaction sites: a nucleophilic amino group at C4, a bromine atom at C3, and a chlorine atom at C2.

The key to its synthetic utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more electron-rich and stronger C-Cl bond.[1] This reactivity gradient allows for the selective functionalization at the C3 position while leaving the C2-chloro and C4-amino groups untouched for subsequent transformations. The C2 position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr), providing an alternative pathway for modification.[2][3] This guide will explore these selective transformations to build complex fused heterocyclic systems.

Foundational Protocols: Regioselective Functionalization at C3

The initial strategic step involves the selective modification of the C3 position via palladium-catalyzed cross-coupling reactions. This establishes the foundational scaffold for subsequent cyclization.

Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By coupling an aryl or heteroaryl boronic acid at the C3 position, we can introduce a key structural element required for subsequent ring closure.

Causality and Experimental Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is driven by its reliability and efficacy in coupling aryl bromides.[4] A weak inorganic base such as K₃PO₄ or K₂CO₃ is sufficient to facilitate the transmetalation step without promoting unwanted side reactions involving the amino group or the C2-chloro substituent.[4] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is crucial for dissolving both the organic and inorganic reaction components.[4]

Detailed Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 ) (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-amino-2-chloropyridine derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective for C-Br oxidative addition; commercially available.
Base K₃PO₄Promotes transmetalation; minimal side reactions.
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of all reactants.
Temperature 90 °CProvides sufficient thermal energy for catalysis without degradation.
Stoichiometry 1.2 equiv. Boronic AcidEnsures complete consumption of the starting material.
Protocol 2: Regioselective Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination allows for the precise installation of a substituted amino group at the C3 position, creating precursors for nitrogen-rich heterocyclic systems.[5]

Causality and Experimental Rationale: The regioselectivity is again governed by the higher reactivity of the C-Br bond.[1] Modern Buchwald-Hartwig reactions often employ sterically hindered phosphine ligands (e.g., XPhos, SPhos) which promote the crucial reductive elimination step and improve catalyst turnover.[6] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active palladium-amido complex.[7]

Detailed Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1 ) (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 3-amino-substituted pyridine.

Application Protocols: Synthesis of Fused Heterocyclic Systems

With the C3 position functionalized, the C4-amino and C2-chloro groups become the handles for cyclization, leading to novel fused pyridines.

Synthesis of Pyrido[4,3-d]pyrimidines

This protocol demonstrates the construction of a pyrimidine ring fused to the pyridine core, a scaffold found in many biologically active molecules.[8][9] The strategy involves reacting a C3-functionalized aminopyridine with a one-carbon synthon that forms the new ring.

Workflow Visualization:

G cluster_0 Step 1: C3 Functionalization cluster_1 Step 2: Annulation Start 4-Amino-3-bromo- 2-chloropyridine (1) Intermediate 3-Cyano-4-amino- 2-chloropyridine (2) Start->Intermediate Suzuki Coupling (e.g., with Zn(CN)₂) Product 4-Amino-8-chloro- pyrido[4,3-d]pyrimidine (3) Intermediate->Product Thermal Cyclization Reagent Formamide (HCONH₂) Reagent->Product

Caption: Workflow for Pyrido[4,3-d]pyrimidine Synthesis.

Causality and Experimental Rationale: This synthesis first requires the introduction of a nitrile group at C3. This can be achieved via a Suzuki-type coupling using zinc cyanide. The resulting ortho-amino-nitrile is a classic precursor for fused pyrimidines.[10] Heating with formamide serves a dual purpose: it acts as both the solvent and the source of the final carbon atom (C2 of the pyrimidine ring) needed to complete the six-membered ring via intramolecular cyclization.

Detailed Step-by-Step Protocol:

  • Step A: Synthesis of 3-Cyano-4-amino-2-chloropyridine (2).

    • Follow the general Suzuki coupling protocol (Section 2.1), substituting the arylboronic acid with zinc cyanide (Zn(CN)₂) (0.6 equiv.) and using a catalyst system like Pd₂(dba)₃/dppf.

  • Step B: Cyclization to 4-Amino-8-chloro-pyrido[4,3-d]pyrimidine (3).

    • Place the synthesized 3-Cyano-4-amino-2-chloropyridine (2 ) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of formamide (HCONH₂).

    • Heat the mixture to 180-190 °C for 4-6 hours. The reaction can be monitored by observing the consumption of the starting material via TLC.

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Pour the mixture into cold water and stir.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the target pyridopyrimidine.

Synthesis via SNAr and Subsequent Cyclization

This approach utilizes the reactivity of the C2-chloro position. A dinucleophilic reagent can first displace the chloride, with the second nucleophilic site poised for a subsequent intramolecular reaction to form a new ring.

Workflow Visualization:

G Start 4-Amino-3-bromo- 2-chloropyridine (1) Intermediate 2-Hydrazinyl Intermediate Start->Intermediate SₙAr Reaction Reagent Hydrazine Hydrate (H₂NNH₂·H₂O) Reagent->Intermediate Product 4-Amino-3-bromo- pyrazolo[3,4-b]pyridine Intermediate->Product Intramolecular Cyclization (Hypothetical)

Caption: SNAr-Cyclization Strategy.

Causality and Experimental Rationale: The C2 position of the pyridine ring is electronically deficient and activated towards nucleophilic attack, a process that proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[11] Using a reagent with two nucleophilic centers, such as hydrazine, allows for an initial SNAr reaction followed by a potential intramolecular cyclization. In this example, while a simple cyclization onto the C3-bromo position might be challenging, this pathway highlights the potential for creating fused pyrazole or other five-membered ring systems. The reaction is typically performed in a polar solvent at elevated temperatures to overcome the activation energy barrier of disrupting the aromaticity.[12][13]

Detailed Step-by-Step Protocol:

  • Dissolve this compound (1 ) (1.0 equiv.) in a high-boiling polar solvent such as n-butanol or ethanol.

  • Add an excess of hydrazine hydrate (H₂NNH₂·H₂O) (5.0 equiv.).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.) to act as a proton scavenger.

  • Heat the mixture to reflux (approx. 110-120 °C) for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether or cold water to precipitate the product.

  • Collect the solid by filtration, wash with the same solvent, and dry to obtain the crude product, which may then be purified by recrystallization or chromatography.

Conclusion and Outlook

This compound is a powerful and cost-effective starting material for constructing a wide array of novel fused heterocyclic compounds. By understanding and exploiting the principles of regioselective cross-coupling and nucleophilic aromatic substitution, chemists can unlock a multitude of synthetic pathways. The protocols detailed in this guide provide a validated starting point for exploration, enabling researchers to rapidly generate libraries of complex molecules for screening in drug discovery and materials science programs. Further derivatization of the resulting heterocyclic cores—for instance, via subsequent coupling at a remaining halogen or modification of the amino group—offers nearly limitless possibilities for structural diversification.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-bromo-2-chloropyridine in Drug Discovery

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring an amino group for derivatization and three distinct halogenated positions (C2-Chloro, C3-Bromo, and the pyridine nitrogen)—offers a versatile platform for the synthesis of complex molecular architectures. The amino group, in particular, serves as a primary handle for introducing molecular diversity, modulating physicochemical properties, and establishing key interactions with biological targets.

This guide provides detailed application notes and validated protocols for the four most common and strategic transformations of the 4-amino group: acylation, sulfonylation, alkylation via reductive amination, and C-N cross-coupling. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale for experimental design, empowering researchers to not only replicate but also adapt these procedures for their specific molecular targets.

N-Acylation: Synthesis of Amide Derivatives

Principle & Rationale: N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is crucial for several reasons: it can serve as a protecting group, introduce a linker for further conjugation, or the amide moiety itself can be a critical pharmacophore. The reaction typically involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. The choice of base is critical; a non-nucleophilic base like pyridine or triethylamine is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Given the electron-withdrawing nature of the halogenated pyridine ring, the nucleophilicity of the 4-amino group is somewhat diminished compared to aniline. Therefore, the use of a suitable base and a reactive acylating agent is key to achieving high conversion.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a standard procedure for the acylation of this compound with a generic acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et3N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add anhydrous pyridine or Et₃N (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Data Summary Table: N-Acylation

ParameterValue/ConditionRationale
Starting Material This compoundSubstrate for functionalization.
Acylating Agent Acyl Chloride / AnhydrideProvides the acyl group for amide formation.
Base Pyridine, Et₃NNeutralizes acidic byproducts and can catalyze the reaction.
Solvent DCM, THF (anhydrous)Inert solvent to dissolve reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-12 hoursDependent on the reactivity of the acylating agent.
Typical Yield 80-95%Based on analogous acylation reactions.[2]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Amino-3-bromo- 2-chloropyridine in DCM B Add Base (Pyridine/Et3N) and cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at RT (2-12h) Monitor by TLC/LC-MS C->D E Quench with Water D->E F Aqueous Wash (HCl, NaHCO3, Brine) E->F G Dry, Filter, Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H

N-Acylation Experimental Workflow.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Principle & Rationale: The synthesis of sulfonamides from the 4-amino group introduces a key structural motif found in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The reaction proceeds via the nucleophilic attack of the amine on a sulfonyl chloride, typically in the presence of a base like pyridine. The sulfonamide linkage is generally very stable to hydrolysis. Similar to acylation, the reduced nucleophilicity of the amino group on the electron-poor pyridine ring necessitates careful selection of reaction conditions to ensure efficient conversion.

Protocol 2: General Procedure for N-Sulfonylation

This protocol provides a general method for preparing sulfonamides from this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1-1.2 eq)

  • Anhydrous Pyridine (as solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and stir until the product precipitates.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If the product is soluble, dilute the mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Summary Table: N-Sulfonylation

ParameterValue/ConditionRationale
Starting Material This compoundSubstrate for functionalization.
Sulfonylating Agent Aryl/Alkyl Sulfonyl ChlorideProvides the sulfonyl group for sulfonamide formation.
Base/Solvent PyridineActs as both base and solvent, also a nucleophilic catalyst.
Temperature 0 °C to Room TemperatureControls initial reactivity and allows for completion.
Reaction Time 4-16 hoursGenerally slower than acylation.
Typical Yield 70-90%Based on standard sulfonamide synthesis procedures.[3]

Reaction Scheme: N-Sulfonylation

N_Sulfonylation_Scheme cluster_reactants cluster_products Amine 4-Amino-3-bromo- 2-chloropyridine Arrow Pyridine 0 °C to RT Plus1 + SulfonylChloride R-SO2Cl Sulfonamide N-(3-bromo-2-chloropyridin-4-yl) sulfonamide Plus2 + HCl Pyridine·HCl Arrow->Sulfonamide

General scheme for N-Sulfonylation.

N-Alkylation via Reductive Amination

Principle & Rationale: Direct alkylation of the 4-amino group with alkyl halides is often problematic, leading to low yields and mixtures of mono- and di-alkylated products. A superior and more controlled method is reductive amination.[4] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

However, aminopyridines like 3-amino-4-chloropyridine (a close analog) are known to be poor substrates for standard reductive amination conditions (e.g., NaBH(OAc)₃/AcOH) due to the basicity of the pyridine nitrogen, which can buffer the reaction and inhibit imine formation.[5] A more robust, two-step protocol involving Boc-protection of the amine, followed by alkylation and deprotection, is often employed. Alternatively, a modified reductive amination protocol using stronger acids to promote imine formation can be effective.[5]

Protocol 3: N-Alkylation (via Boc-Protection/Deprotection-Alkylation)

This protocol is based on a highly effective method developed for the challenging N-alkylation of 3-amino-4-halopyridines.[5]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Isopropanol/Water

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or other strong base

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

Step 1: Boc-Protection

  • Dissolve this compound (1.0 eq) in THF.

  • Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (optional).

  • Stir at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the resulting N-Boc protected intermediate by chromatography or recrystallization.

Step 2: Alkylation of Boc-Amine

  • To a flame-dried flask under an inert atmosphere, add the N-Boc protected amine (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C and carefully add NaH (1.5 eq) portion-wise (Caution: gas evolution).

  • Stir at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude N-alkyl-N-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer, and concentrate to yield the N-alkylated product. Purify if necessary.

Data Summary Table: N-Alkylation

ParameterValue/ConditionRationale
Protecting Group Boc (di-tert-butyl dicarbonate)Protects the amine and facilitates alkylation.[5]
Alkylation Base NaHStrong, non-nucleophilic base required to deprotonate the Boc-amide.[5]
Alkylating Agent Alkyl Halide (R-X)Provides the desired alkyl group.
Deprotection Agent Trifluoroacetic Acid (TFA)Strong acid for efficient removal of the Boc group.
Solvents THF, DMF, DCMStandard anhydrous solvents for each step.
Typical Yield 60-85% (over 3 steps)Based on analogous systems.[5]

Logical Workflow: N-Alkylation Strategy

N_Alkylation_Strategy Start 4-Amino-3-bromo- 2-chloropyridine Boc_Protected N-Boc Protected Intermediate Start->Boc_Protected Boc₂O Alkylated N-Alkyl-N-Boc Intermediate Boc_Protected->Alkylated NaH, R-X Final N-Alkyl-4-amino- 3-bromo-2-chloropyridine Alkylated->Final TFA

Strategy for N-Alkylation via Boc-Protection.

Buchwald-Hartwig C-N Cross-Coupling

Principle & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method allows for the arylation or heteroarylation of the 4-amino group, providing access to N-aryl derivatives that are difficult to synthesize via classical methods. The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[6]

Coupling reactions involving chloropyridines are known to be challenging because the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[7] Success hinges on the careful selection of the catalyst system: a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a bulky, electron-rich phosphine ligand (e.g., XantPhos, RuPhos) are essential to facilitate the difficult oxidative addition step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[7]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the arylation of this compound, adapted from general procedures for challenging chloropyridine substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (Aryl-Br or Aryl-I preferred, 1.2 eq)

  • Palladium Source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XantPhos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the palladium source, phosphine ligand, and NaOtBu under an inert atmosphere.

  • Add the this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Evacuate and backfill the vessel with inert gas (repeat 3 times).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

ParameterValue/ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XantPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for activating C-Cl bonds and promoting reductive elimination.[7]
Base NaOtBu, K₃PO₄Strong, non-nucleophilic base is required for deprotonation of the amine complex.[7]
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic, high-boiling point solvents are typical.
Temperature 80-110 °CElevated temperatures are needed for the oxidative addition of aryl chlorides.[7]
Reaction Time 12-24 hoursNecessary to drive the challenging coupling to completion.
Typical Yield 40-75%Highly substrate and condition dependent.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 [Pd(0)L₂] PdII_Complex [Ar-Pd(II)(X)L₂] Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition AmidoComplex [Ar-Pd(II)(NHR')L₂] PdII_Complex->AmidoComplex R'-NH₂ AmineCoord Amine Coordination Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Product Ar-NHR' AmidoComplex->Product RedElim Reductive Elimination L L = Phosphine Ligand ArX Ar-X = Aryl Halide RNH2 R'-NH₂ = Amine

References

Application Notes and Protocols: A Guide to the Regioselective Functionalization of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine

4-Amino-3-bromo-2-chloropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an electron-donating amino group and two distinct halogen atoms on an electron-deficient pyridine ring presents a fascinating case study in regioselective synthesis. Understanding the subtle interplay of electronic and steric effects is paramount to unlocking its full potential.

This guide provides a detailed exploration of the nucleophilic substitution reactions of this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. We will cover both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, demonstrating how to selectively target the C2-chloro or C3-bromo positions.

Section 1: Understanding the Reactivity and Regioselectivity

The reactivity of the this compound ring is governed by the inherent electron-deficient nature of pyridine, which is further modulated by its substituents. The ring nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C2) and para (C4) positions towards nucleophilic attack.[1][2]

1.1. Direct Nucleophilic Aromatic Substitution (SNAr)

In a classical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, passing through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.[4]

  • Attack at C2 (Ortho): When a nucleophile attacks the C2 position bearing the chlorine atom, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative pyridine nitrogen.[4][5] This resonance stabilization is significant and provides a low-energy pathway for the reaction.

  • Attack at C3 (Meta): Conversely, nucleophilic attack at the C3 position bearing the bromine atom does not allow for resonance delocalization of the negative charge onto the ring nitrogen.[1][4] The resulting intermediate is significantly less stable, making the SNAr reaction at the C3 position kinetically and thermodynamically unfavorable.

The 4-amino group is electron-donating, which generally deactivates the ring towards nucleophilic attack by increasing overall electron density. However, the powerful activating effect of the ring nitrogen at the C2 position overcomes this deactivation.

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) C2_Start Pyridine Ring (Cl at C2) C2_Nu_Attack Nucleophile Attacks C2 C2_Start->C2_Nu_Attack + Nu⁻ C2_Meisenheimer Meisenheimer Intermediate C2_Nu_Attack->C2_Meisenheimer C2_Stabilization Charge on Nitrogen (Stabilized) C2_Meisenheimer->C2_Stabilization Resonance C2_Product C2-Substituted Product C2_Meisenheimer->C2_Product - Cl⁻ C3_Start Pyridine Ring (Br at C3) C3_Nu_Attack Nucleophile Attacks C3 C3_Start->C3_Nu_Attack + Nu⁻ C3_Meisenheimer Meisenheimer Intermediate C3_Nu_Attack->C3_Meisenheimer C3_No_Stabilization No Charge on Nitrogen (Unstable) C3_Meisenheimer->C3_No_Stabilization C3_No_Reaction No Reaction C3_Meisenheimer->C3_No_Reaction G Setup Inert Atmosphere Setup (Schlenk Line / Glovebox) Reagents Add Substrate, Catalyst, Ligand, and Base to Flask Setup->Reagents Degas Degas Solvent (Freeze-Pump-Thaw or Sparge) Reagents->Degas Reaction Add Solvent & Reagents, Heat to Temperature Degas->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for the Derivatization of 4-Amino-3-bromo-2-chloropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-3-bromo-2-chloropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, this compound (CAS No. 215364-85-5) has emerged as a particularly valuable and versatile intermediate.[1] Its unique trifunctionalized pyridine core, featuring an amino group and two distinct halogen atoms at electronically significant positions, offers a rich platform for controlled, site-selective derivatization. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug candidates.

The inherent reactivity differences between the bromine and chlorine substituents, coupled with the directing and activating effects of the pyridine nitrogen and the amino group, enable a diverse array of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this scaffold, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each section will delve into the mechanistic rationale behind the selective transformations and provide detailed, field-proven protocols to empower the synthesis of novel compound libraries for drug discovery programs, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3][4]

Core Principles of Reactivity and Regioselectivity

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. A clear understanding of these principles is crucial for designing successful synthetic routes.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst is the rate-determining step. The general reactivity trend for halogens is I > Br > Cl.[5] Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for highly selective functionalization at the C-3 position, leaving the C-2 chloro and C-4 amino groups untouched for subsequent modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. This effect is most pronounced at the α (C2, C6) and γ (C4) positions relative to the ring nitrogen.[6] In the case of this compound, the chlorine atom at the C-2 position is highly activated towards nucleophilic displacement. The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[7] The amino group at the C-4 position further influences the electronic landscape of the ring.

This differential reactivity provides a powerful toolkit for the stepwise and regioselective construction of complex molecular architectures.

Diagram 1: Key Derivatization Pathways

G A This compound B C-3 Arylation/Alkylation A->B Suzuki-Miyaura Coupling (ArB(OH)2, Pd Catalyst) C C-3 Amination A->C Buchwald-Hartwig Amination (R2NH, Pd Catalyst) D C-2 Nucleophilic Substitution A->D SNAr (Nu-H, Heat) E Diverse Scaffolds for Drug Discovery B->E C->E D->E

Caption: Logical workflow for the derivatization of this compound.

Part 1: Site-Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For this compound, this reaction offers a reliable method for introducing aryl and heteroaryl moieties at the C-3 position with excellent regioselectivity.

Causality of Experimental Choices:

The success of the Suzuki-Miyaura coupling on this substrate hinges on exploiting the greater reactivity of the C-Br bond over the C-Cl bond.[8] The choice of a suitable palladium catalyst and ligand is critical to ensure efficient oxidative addition at the C-3 position while avoiding competing reactions at the C-2 position. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphine ligands, are often employed to stabilize the active Pd(0) species and facilitate the catalytic cycle. The base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of solvent, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water, is crucial for dissolving both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C-3 position of this compound.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis & Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid (1.2 eq) - Base (e.g., Na2CO3, 2.0 eq) B Add Solvent System: - 1,4-Dioxane/Water (4:1) A->B C Degas Mixture: - Bubble with N2 or Ar for 15-20 min B->C D Add Catalyst: - Pd(PPh3)4 (0.05 eq) C->D E Heat Reaction: - 80-100 °C under inert atmosphere D->E F Monitor Progress: - TLC or LC-MS E->F G Cool to RT & Dilute: - Ethyl Acetate & Water F->G H Extract & Dry: - Separate layers, extract aqueous phase, dry combined organic layers G->H I Purify: - Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-amino-2-chloropyridine derivative.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O10088
3Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O8578
4Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O9582

Note: Yields are indicative and may vary based on specific substrate and reaction scale.

Part 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, this reaction can be directed to the more reactive C-3 bromine on the this compound scaffold, allowing for the introduction of a wide variety of primary and secondary amines.

Causality of Experimental Choices:

The key to achieving high yields and selectivity in the Buchwald-Hartwig amination of this substrate is the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand.[10] Ligands such as Xantphos, Josiphos, or those from the Buchwald series (e.g., SPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition of the C-Br bond and promote the reductive elimination of the desired C-N coupled product. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the palladium-amido complex in the catalytic cycle. The reaction must be conducted under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination at the C-3 Position

This protocol provides a general method for the selective amination at the C-3 position of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate Schlenk flask, combine this compound (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with inert gas.

  • Add the pre-formed catalyst solution to the flask containing the reactants via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 3-amino-4-amino-2-chloropyridine product.

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂/XantphosNaOtBuToluene11090
2AnilinePd₂(dba)₃/BINAPCs₂CO₃Dioxane10083
3BenzylaminePd(OAc)₂/RuPhosNaOtBuToluene10088
4CyclohexylaminePdCl₂(dppf)K₃PO₄Dioxane11075

Note: Yields are indicative and may vary based on specific substrate and reaction scale.

Part 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a complementary strategy for functionalizing the this compound scaffold, primarily targeting the C-2 position. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 position for nucleophilic attack.

Causality of Experimental Choices:

SNAr reactions on this substrate typically require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the Meisenheimer intermediate. The choice of nucleophile is broad, including amines, alkoxides, and thiolates. The C-2 chloro substituent is the preferred leaving group over the C-3 bromo in SNAr reactions on electron-deficient pyridine rings. This is because chlorine is more electronegative than bromine, which helps to stabilize the transition state leading to the Meisenheimer complex. A base may be required to deprotonate the nucleophile or to act as an acid scavenger. Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the reaction.

Detailed Protocol: SNAr at the C-2 Position with an Amine

This protocol outlines a general procedure for the displacement of the C-2 chlorine with a primary or secondary amine.

Diagram 3: SNAr Workflow

G A Combine Reactants: - this compound - Amine (2.0-3.0 eq) B Add High-Boiling Solvent: - e.g., DMSO or NMP A->B C Heat Reaction: - 120-150 °C B->C D Monitor Progress: - TLC or LC-MS C->D E Work-up: - Cool, pour into water, extract D->E F Purify: - Column Chromatography or Recrystallization E->F

Caption: Step-by-step workflow for the SNAr reaction.

Materials:

  • This compound

  • Amine (primary or secondary, 2.0-3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired amine (2.0-3.0 eq).

  • Add DMSO or NMP as the solvent.

  • Heat the reaction mixture to 120-150 °C. The use of microwave irradiation can often accelerate this transformation.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4-diamino-3-bromopyridine derivative.

Table 3: Representative Data for SNAr Reactions

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1PiperidineDMSO1401285
24-MethoxybenzylamineNMP150878
3Sodium methoxideMeOH80 (reflux)2492
4Ethanethiol/K₂CO₃DMF100680

Note: Yields are indicative and may vary based on specific substrate and reaction scale.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for drug discovery. The distinct reactivity of its halogen substituents allows for a predictable and stepwise functionalization through palladium-catalyzed cross-coupling reactions at the C-3 position and nucleophilic aromatic substitution at the C-2 position. The protocols detailed in this application note provide a robust foundation for researchers to synthesize diverse libraries of substituted aminopyridines. As the demand for highly specific and potent small molecule therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the development of next-generation medicines.

References

Application Note: The Strategic Application of 4-Amino-3-bromo-2-chloropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the pyridine scaffold is a privileged structure. Its ability to form critical hydrogen bonds, its favorable physicochemical properties, and its synthetic versatility make it a cornerstone of many FDA-approved drugs.[1] Within this class, 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5) has emerged as a highly valuable and strategic building block. Its unique trifunctionalized nature—an amino group for hydrogen bonding and two distinct halogen atoms for orthogonal chemical transformations—provides a powerful platform for constructing complex molecular architectures essential for potent and selective kinase inhibition.[2][3]

This application note serves as a technical guide for researchers, scientists, and drug development professionals. It details the chemical rationale behind using this compound and provides robust, field-proven protocols for its application in the synthesis of kinase inhibitor cores.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis. The compound is typically a white to off-white solid with a melting point in the range of 148-153°C.

PropertyValueSource
CAS Number 215364-85-5
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance White to off-white solid[2][3]
Melting Point 148-153 °C
Purity Typically ≥97%[4]

The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C3 position can be addressed with high regioselectivity, enabling sequential, controlled modifications.[5]

  • C2-Cl Bond: The chlorine atom at the 2-position is activated by the electron-withdrawing nature of the pyridine nitrogen. This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. More importantly for modern drug discovery, it is a challenging but viable handle for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, though it often requires more forcing conditions or specialized catalyst systems compared to the C-Br bond.[6][7]

  • C3-Br Bond: The bromine atom at the 3-position is the primary site for classic palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, providing a predictable and high-yielding route for introducing aryl or heteroaryl fragments.[8]

This orthogonal reactivity is the key to its utility, allowing for a two-stage diversification strategy in library synthesis.

G cluster_main Reactivity Map of this compound cluster_c3 C3 Position (Bromo) cluster_c2 C2 Position (Chloro) cluster_c4 C4 Position (Amino) A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd(0), Base  Ar-B(OH)₂ E Buchwald-Hartwig Amination (C-N Bond Formation) A->E  Pd(0), Ligand, Base  R₂NH G Acylation / Sulfonylation (Amide/Sulfonamide Formation) A->G  Acyl Chloride or  Sulfonyl Chloride C Stille Coupling (C-C Bond Formation) D Sonogashira Coupling (C-C Bond Formation) F Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N Bonds)

Caption: Regioselective reaction pathways for this compound.

Application Protocol: Suzuki-Miyaura Coupling for Kinase Hinge-Binding Fragments

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[9] In the context of kinase inhibitor synthesis, it is frequently used to install the crucial "hinge-binding" aromatic or heteroaromatic moiety. The following protocol describes a representative Suzuki-Miyaura reaction using this compound, selectively functionalizing the C3-bromo position.

Objective

To synthesize a 4-amino-2-chloro-3-arylpyridine derivative, a common core structure in kinase inhibitors, via a regioselective Suzuki-Miyaura coupling at the C3 position of this compound.

Materials and Reagents
ReagentPurposeTypical PurityNotes
This compoundStarting Material≥97%Ensure it is dry.
Arylboronic Acid (or pinacol ester)Coupling Partner≥98%
Pd(dppf)Cl₂·CH₂Cl₂Palladium Catalyst≥98%Less sensitive to air than Pd(PPh₃)₄.
Sodium Carbonate (Na₂CO₃)BaseAnhydrous, ≥99.5%Must be finely ground and anhydrous.
1,4-DioxaneSolventAnhydrous, <50 ppm H₂OMust be degassed prior to use.
Deionized WaterCo-solventHPLC GradeMust be degassed prior to use.
Ethyl AcetateExtraction SolventACS Grade
BrineAqueous WashSaturated NaCl(aq)
Magnesium Sulfate (MgSO₄)Drying AgentAnhydrous
Silica GelStationary Phase230-400 meshFor column chromatography.

Experimental Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol

CAUSALITY NOTE: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst. The choice of Pd(dppf)Cl₂ is based on its robustness and effectiveness for heteroaryl halide couplings.

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 207 mg, 1.0 mmol).

  • Reagent Addition: In sequence, add the arylboronic acid (1.2 eq, 1.2 mmol), sodium carbonate (3.0 eq, 3.0 mmol, 318 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This step is critical for catalytic efficiency.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvent mixture facilitates the dissolution of both organic and inorganic reagents. The system should be a suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) indicates completion.

  • Workup - Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). The product will move into the organic layer.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-amino-2-chloro-3-arylpyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: Buchwald-Hartwig Amination

While the Suzuki coupling is effective at the C3-Br position, the C2-Cl position can be functionalized using a Buchwald-Hartwig amination. This reaction is more challenging due to the lower reactivity of aryl chlorides.[6] Success often requires the use of sterically hindered, electron-rich phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide.[10]

A typical protocol would follow a similar workflow to the Suzuki coupling but with key reagent changes:

  • Catalyst System: A more active catalyst system is required. For example, a combination of Pd₂(dba)₃ and a specialized ligand like RuPhos or BrettPhos.

  • Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for C-Cl amination.[6]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used.

  • Temperature: Higher temperatures (e.g., 100-110 °C) are often necessary to drive the oxidative addition of the C-Cl bond.[6]

This sequential approach—Suzuki at C3 followed by Buchwald-Hartwig at C2—is a powerful strategy for rapidly building libraries of highly decorated pyridine-based kinase inhibitors.

Conclusion

This compound is a quintessential example of a modern synthetic building block designed for efficiency and versatility. Its well-defined and orthogonal reactivity at the C2 and C3 positions allows for the controlled and sequential introduction of diverse chemical functionalities. By mastering regioselective cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, drug discovery teams can leverage this intermediate to rapidly access novel chemical space and accelerate the development of next-generation kinase inhibitors. The protocols and principles outlined in this note provide a solid foundation for the successful application of this powerful synthetic tool.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What is the most common synthetic route to this compound and what are the primary challenges?

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 4-Amino-2-chloropyridine.[1] N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, often in a suitable organic solvent.

The primary challenges in this synthesis revolve around controlling the regioselectivity of the bromination and preventing the formation of undesired byproducts. The pyridine ring, activated by the amino group, is susceptible to multiple side reactions, including over-bromination, and potential dehalogenation. The inherent reactivity of the starting material and product necessitates precise control over reaction conditions to achieve high purity and yield.

FAQ 2: I'm observing a significant amount of a di-brominated impurity in my crude product. What is its likely structure and how can I prevent its formation?

Likely Side Reaction: Over-bromination

Over-bromination is a common side reaction when synthesizing this compound. The amino group in the starting material, 4-Amino-2-chloropyridine, is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. After the initial bromination at the 3-position, the product, this compound, can undergo a second bromination. The most likely position for this second bromination is the 5-position, yielding 4-Amino-3,5-dibromo-2-chloropyridine .

Causality: The amino group strongly directs ortho and para to itself. In 4-Amino-2-chloropyridine, the 3 and 5 positions are ortho to the amino group and are therefore activated. Once the first bromine is introduced at the 3-position, the 5-position remains activated for a subsequent electrophilic attack.

Troubleshooting Protocol: Mitigation of Over-bromination

ParameterRecommendationRationale
Stoichiometry of Brominating Agent Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS.Limiting the amount of the brominating agent is the most direct way to reduce the likelihood of a second bromination event.
Temperature Control Maintain a low reaction temperature, typically between 0°C and room temperature.Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the reaction rate and can improve selectivity by minimizing the energy available for the second, less favorable bromination.
Rate of Addition Add the brominating agent (e.g., a solution of NBS) slowly and portion-wise to the solution of 4-Amino-2-chloropyridine.A slow addition rate helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus favoring the mono-brominated product.
Solvent Choice Use a non-polar or moderately polar aprotic solvent such as dichloromethane (DCM) or acetonitrile.Polar protic solvents can sometimes enhance the reactivity of the brominating agent. Aprotic solvents provide a more controlled reaction environment.
Reaction Monitoring Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Experimental Workflow: Controlled Bromination of 4-Amino-2-chloropyridine

cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 4-Amino-2-chloropyridine in an appropriate solvent (e.g., DCM) in a reaction vessel. B Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath. A->B D Add the NBS solution dropwise to the cooled reaction mixture over a period of time. B->D C Prepare a solution of NBS (1.0-1.1 equivalents) in the same solvent. C->D E Stir the reaction mixture at the controlled temperature. D->E F Monitor the reaction progress by TLC or HPLC until the starting material is consumed. E->F G Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess NBS. F->G H Perform an aqueous work-up to remove succinimide and other water-soluble byproducts. G->H I Isolate and purify the product, for example, by recrystallization or column chromatography. H->I

Caption: Controlled Bromination Workflow.

FAQ 3: My mass spectrometry data shows a peak corresponding to a compound that is 35.5 mass units lighter than my desired product. What could this be and why is it forming?

Likely Side Reaction: Dechlorination

The observed mass difference of 35.5 atomic mass units strongly suggests the loss of a chlorine atom. This indicates the formation of 4-Amino-3-bromopyridine as a byproduct. While the C-Cl bond on an aromatic ring is generally stable, certain reaction conditions can promote its cleavage.

Causality: Dechlorination of aryl chlorides can occur under reductive conditions. While the overall reaction is an oxidation of the pyridine ring via bromination, localized reductive processes or radical mechanisms might lead to the cleavage of the C-Cl bond. This can be influenced by the choice of reagents, solvents, and the presence of any catalytic impurities.

Troubleshooting Protocol: Minimizing Dechlorination

ParameterRecommendationRationale
Purity of Reagents and Solvents Ensure the use of high-purity starting materials and anhydrous solvents.Metallic impurities can sometimes catalyze dehalogenation reactions. Water can also influence the reaction pathway.
Avoidance of Radical Initiators Unless a radical mechanism is intended, avoid exposure to strong light or the addition of radical initiators.While electrophilic substitution is the desired pathway, radical pathways can sometimes lead to dehalogenation.
Choice of Brominating Agent While NBS is standard, ensure its purity. In some cases, using a different brominating agent like bromine in a suitable solvent system with careful control might offer different selectivity, though this requires more stringent handling procedures.The nature of the brominating agent and any additives can influence the reaction mechanism.
FAQ 4: I am concerned about the stability of the chloro-substituent under acidic or basic work-up conditions. Can hydrolysis of the 2-chloro group occur?

Likely Side Reaction: Hydrolysis

Hydrolysis of the 2-chloro group to a hydroxyl group, which would likely exist as the tautomeric pyridone, is a potential side reaction, leading to the formation of 4-Amino-3-bromo-2-pyridone . The 2- and 4-positions of the pyridine ring are susceptible to nucleophilic substitution.

Causality: The electron-withdrawing nature of the pyridine nitrogen makes the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to nucleophilic attack. While this is generally more of a concern under harsh conditions (high temperatures, strong acids, or bases), it's a possibility to consider, especially during work-up.[2][3]

Troubleshooting Protocol: Preventing Hydrolysis

ParameterRecommendationRationale
Work-up pH During aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.Minimizing contact time with strong aqueous acids or bases reduces the opportunity for nucleophilic substitution of the chlorine by water or hydroxide.
Temperature during Work-up and Purification Keep temperatures as low as practically possible during extractions, solvent removal, and any chromatographic purification.The rate of hydrolysis, like most reactions, increases with temperature.
Solvent Removal When concentrating the product solution, use a rotary evaporator under reduced pressure to keep the temperature low.This prevents thermal degradation and potential hydrolysis if residual water is present.
FAQ 5: What is the best strategy for purifying the crude this compound?

Purification of halogenated aminopyridines often requires a multi-step approach to remove both organic and inorganic impurities.

Recommended Purification Workflow

  • Aqueous Work-up:

    • After quenching the reaction, wash the organic layer with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic byproducts.

    • Follow with a wash with brine to reduce the amount of dissolved water in the organic phase.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Recrystallization is often a highly effective method for purifying crystalline solids like this compound.

    • Common solvent systems include ethanol/water, isopropanol/water, or toluene/heptane. The ideal solvent system should dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while keeping impurities dissolved.

  • Column Chromatography:

    • If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

    • Due to the basicity of the amino group, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.

Logical Flow of Potential Side Reactions and Mitigation Strategies

Start Start: 4-Amino-2-chloropyridine Reaction Bromination with NBS Start->Reaction Product Desired Product: This compound Reaction->Product Main Pathway SideReaction1 Side Reaction 1: Over-bromination Reaction->SideReaction1 Excess NBS / High Temp. SideReaction2 Side Reaction 2: Dechlorination Reaction->SideReaction2 Reductive Conditions SideReaction3 Side Reaction 3: Hydrolysis Product->SideReaction3 Harsh Work-up Impurity1 Impurity: 4-Amino-3,5-dibromo-2-chloropyridine SideReaction1->Impurity1 Mitigation1 Mitigation: - Control Stoichiometry - Low Temperature - Slow Addition SideReaction1->Mitigation1 Impurity2 Impurity: 4-Amino-3-bromopyridine SideReaction2->Impurity2 Mitigation2 Mitigation: - High Purity Reagents - Anhydrous Conditions SideReaction2->Mitigation2 Impurity3 Impurity: 4-Amino-3-bromo-2-pyridone SideReaction3->Impurity3 Mitigation3 Mitigation: - Neutral pH Work-up - Low Temperature SideReaction3->Mitigation3

Caption: Side Reaction Pathways and Mitigation.

References

Overcoming poor solubility of 4-Amino-3-bromo-2-chloropyridine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and encounter challenges related to its limited solubility. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you optimize your reaction conditions and achieve consistent, high-yielding results.

Understanding the Solubility Challenge

This compound is a substituted pyridine, a class of heterocycles prevalent in pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring an amino group and two halogen atoms, results in a molecule with moderate polarity and a stable crystalline lattice, contributing to its high melting point of 150-151°C.[4] This stability, while beneficial for storage, often translates to poor solubility in many common organic solvents at ambient temperatures.

Poor solubility is a frequent issue in synthetic chemistry that can lead to sluggish reaction rates, incomplete conversions, and reduced yields.[5] When a reagent is not fully dissolved, the reaction is limited to the solid-liquid interface, drastically reducing the effective concentration of the reactant in the solution phase where the chemistry occurs. This guide will walk you through systematic approaches to overcome this critical hurdle.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: My reaction is extremely slow or fails to initiate. How can I confirm if solubility is the root cause?

A: The first step is visual inspection. If you can see solid particulate matter of the this compound suspended in your reaction mixture after a reasonable stirring time, solubility is almost certainly a limiting factor.[5] Another indicator is batch-to-batch inconsistency; minor variations in temperature or solvent purity can lead to significant differences in dissolution and, consequently, reaction outcomes. If the reaction rate does not increase as expected when you increase the concentration of other reagents, it suggests the concentration of the dissolved pyridine is the bottleneck.[5]

Q2: What are the best initial solvents to try for dissolving this compound?

A: While no single solvent is perfect for all reaction types, a good starting point for substituted pyridines are polar aprotic solvents. Based on the principle of "like dissolves like," solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are often effective, particularly with heating.[6] For cross-coupling reactions like Suzuki or Buchwald-Hartwig, ethereal solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) are also common choices, often used in combination with other strategies.[7][8]

Q3: Is heating the reaction a reliable way to improve solubility? What are the risks?

A: Yes, increasing the temperature is often the simplest and most effective initial strategy to enhance solubility.[9] Heating provides the energy needed to overcome the crystal lattice energy of the solid. This compound is thermally stable, with a boiling point of 329°C, making it suitable for reactions at elevated temperatures.[4]

Risks to Consider:

  • Reactant/Product Stability: While the pyridine itself is stable, you must consider the thermal stability of all other reagents, catalysts, and the final product to avoid degradation.[9]

  • Side Reactions: Higher temperatures can sometimes accelerate undesired side reactions, impacting purity and yield.

  • Solvent Loss: Ensure your reaction vessel is properly equipped with a reflux condenser to prevent solvent evaporation, which would alter concentrations and could cause the compound to crash out of solution.

Always run a small-scale test reaction at the desired temperature and monitor by TLC or LCMS to ensure no significant degradation occurs before proceeding to a larger scale.[10]

Q4: When should I consider using a co-solvent system?

A: A co-solvent system is an excellent strategy when a single solvent fails to provide adequate solubility for all reaction components. For example, in a Suzuki coupling, the organoboron reagent might be more soluble in a less polar solvent like toluene, while the this compound and the inorganic base are more soluble in a polar solvent. A mixture of toluene and a polar aprotic solvent like DMF or the addition of acetone can create a homogeneous environment for all reactants.[9][11] The key is to find a miscible solvent pair that balances the solubility requirements of all components.

Q5: What is Phase-Transfer Catalysis (PTC) and how can it help with this compound?

A: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., a solid organic reagent and an aqueous inorganic base).[12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "detergent," carrying an ionic reactant from the aqueous or solid phase into the organic phase where the reaction can occur.[12]

This is particularly useful for reactions involving this compound with ionic reagents. The catalyst can help solubilize the ionic species in the organic solvent where the pyridine is dissolved, thereby accelerating the reaction.[13][14]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic workflow for diagnosing and solving solubility-related issues.

Symptom 1: Reagent remains undissolved or precipitates during the reaction.

  • Potential Cause: The chosen solvent has insufficient solvating power at the reaction temperature.

  • Troubleshooting Workflow:

Troubleshooting workflow for reagent precipitation.

Symptom 2: Low or inconsistent yield, even with full starting material consumption.

  • Potential Cause: While the starting material may be consumed, low concentration due to poor solubility can lead to slower desired reactions, allowing side reactions or product degradation to become more prominent.

  • Solution Pathway:

    • Re-evaluate Solubility: Even if all solid appears to dissolve, the solution may be close to saturation. A slight drop in temperature could cause micro-precipitation. Consider increasing the solvent volume or switching to a better solvent system identified via screening.

    • Controlled Addition: Instead of adding the this compound all at once, add it portion-wise to the heated reaction mixture. This maintains a lower, more consistent concentration and prevents overwhelming the solvent's capacity.[9]

    • Optimize Catalyst Loading: In cross-coupling reactions, poor substrate solubility can sometimes be misinterpreted as poor catalyst performance. Before screening more exotic catalysts or ligands, ensure the substrate solubility is maximized.[11]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid identification of suitable solvents on a small scale.

  • Preparation: Dispense 10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Toluene, THF, Dioxane, DMF, DMSO, Acetonitrile, 2-MeTHF). This corresponds to a concentration of 50 mg/mL.

  • Room Temperature Test: Vigorously stir or vortex each vial for 2 minutes. Observe and record solubility (e.g., Insoluble, Sparingly Soluble, Fully Soluble).

  • Heated Test: For vials where the compound is not fully soluble, place them in a heated block at a target reaction temperature (e.g., 80°C) for 5 minutes with stirring.

  • Observation: Record the solubility at the elevated temperature.

  • Analysis: Choose the solvent that provides the best solubility under the intended reaction conditions.

SolventSolubility at 25°CSolubility at 80°CCommon Use Cases
Toluene InsolubleSparingly SolubleSuzuki, Buchwald-Hartwig (often as co-solvent)
THF Sparingly SolubleSolubleGrignard, Lithiation, Coupling Reactions
Dioxane Sparingly SolubleSolubleSuzuki, Heck, and Stille Couplings
DMF SolubleVery SolubleNucleophilic Substitution, Coupling Reactions
DMSO SolubleVery SolubleHigh-Temperature Reactions, SNAr
Acetonitrile Sparingly SolubleSolubleGeneral purpose polar aprotic solvent

This table represents qualitative data based on typical observations for similar compounds. Actual quantitative solubility may vary.

Protocol 2: Implementing a Co-Solvent System

This protocol is for a model Suzuki coupling reaction where solubility is a known issue.

  • Reagent Preparation: In a reaction flask under an inert atmosphere, add this compound (1.0 eq), your boronic acid partner (1.2 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂) (3 mol%).

  • Solvent Addition: Add the primary solvent in which the boronic acid is most stable/soluble (e.g., Toluene, 10 mL/mmol of pyridine). Begin stirring.

  • Co-Solvent Titration: While stirring, slowly add a high-solvency polar aprotic co-solvent (e.g., DMF or Dioxane) dropwise until all the this compound dissolves. Note the approximate ratio of solvents required.

  • Base Addition: Add an aqueous solution of your base (e.g., 2M K₂CO₃) (3.0 eq).

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 90°C) and monitor for completion. The co-solvent helps to create a more homogeneous environment for all reactants.

Protocol 3: Logic for Advanced Method Selection

When simple heating and solvent changes are insufficient, more advanced techniques may be required.

Decision logic for advanced solubility enhancement.

Solvent-free synthesis using techniques like vibratory ball milling is an emerging green chemistry approach that can be effective for cross-coupling reactions, completely circumventing solvent-related issues.[15]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges posed by this compound, leading to more robust, reliable, and successful synthetic outcomes.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with 4-Amino-3-bromo-2-chloropyridine. This multifunctional substrate is a valuable building block in medicinal chemistry and materials science, but its unique electronic and structural features present distinct challenges. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions to accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with cross-coupling reactions of this compound?

A1: The primary difficulties arise from a combination of factors inherent to the substrate's structure:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen and the exocyclic amino group are both Lewis basic. They can coordinate strongly to the palladium catalyst center, forming stable, inactive complexes that halt or slow the catalytic cycle.[1] This is a well-known issue with pyridine-containing substrates, often termed the "2-pyridyl problem."[1]

  • Differential Halide Reactivity: The substrate possesses two different halogen atoms, bromine and chlorine. The carbon-bromine (C-Br) bond is weaker and generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[2][3] Achieving selective coupling at one site without reacting at the other requires careful control of reaction conditions.

  • Substrate Complexity: The presence of the electron-donating amino group can influence the electronic properties of the pyridine ring, affecting the ease of oxidative addition and other steps in the catalytic cycle.[4]

Q2: How can I achieve selective cross-coupling at the C-3 (Bromo) position over the C-2 (Chloro) position?

A2: Site-selectivity is governed by the difference in reactivity between the C-Br and C-Cl bonds. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[2] To exploit this for selective C-Br functionalization, consider the following:

  • Milder Reaction Conditions: Lower reaction temperatures and shorter reaction times will favor the kinetically preferred oxidative addition at the more reactive C-Br bond.

  • Catalyst System: A less reactive catalyst system might be sufficient to activate the C-Br bond while leaving the C-Cl bond intact. However, for many challenging couplings, a highly active catalyst is needed, and selectivity is controlled via other parameters.

  • Ligand Choice: While electronic and steric factors of the substrate are primary drivers, the ligand can sometimes influence selectivity in polyhalogenated systems.[5][6]

Q3: Which palladium ligands are most effective for coupling with this type of substrate?

A3: Success with electron-rich, potentially inhibiting substrates like this compound hinges on using sterically hindered, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and prevent the formation of inactive catalyst complexes.[7]

For Buchwald-Hartwig amination , ligands such as RuPhos and BrettPhos have proven outstanding for coupling with 3-halo-2-aminopyridines.[8] RuPhos is particularly effective for secondary amines, while BrettPhos shows excellent performance with primary amines.[8] For Suzuki-Miyaura couplings , bulky biarylphosphine ligands like XPhos and SPhos are often excellent choices.[8][9]

Q4: What is the optimal choice of base and solvent for these reactions?

A4:

  • Base Selection: A strong, non-nucleophilic base is typically required. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be highly effective.[7][8] For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are standard choices.[4][10] The choice may require screening to find the optimal balance between reactivity and side reactions.

  • Solvent Effects: Solvents play a critical role in catalyst stability, reaction rate, and even selectivity.[11][12] Anhydrous, degassed, non-protic solvents such as toluene , 1,4-dioxane , or tetrahydrofuran (THF) are generally preferred.[7][13] It is crucial to use dry, oxygen-free solvents, as water and oxygen can lead to catalyst deactivation and unwanted side reactions like hydrodehalogenation and protodeboronation.[4][13]

Troubleshooting Guide: Common Issues & Solutions

Problem: My reaction shows low to no conversion of the starting material.

Q: I have set up my reaction, but TLC/LC-MS analysis shows only starting material. What should I investigate first?

A: Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle's initiation or propagation.

Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Catalyst System Integrity:

    • Ligand Integrity: Bulky phosphine ligands can be sensitive to air. Use fresh ligand or ensure it has been stored properly under an inert atmosphere.

    • Catalyst Loading: For this challenging substrate, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome inhibition.[7]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen is detrimental. It irreversibly oxidizes the active Pd(0) catalyst and can degrade phosphine ligands.[13] Ensure your flask is properly evacuated and backfilled with argon or nitrogen, and use well-degassed solvents.

    • Temperature: Oxidative addition, particularly for the C-Cl bond, is often the rate-limiting step and typically requires elevated temperatures (80-120 °C) to proceed efficiently.[3][7]

Problem: I am observing significant catalyst decomposition (e.g., formation of palladium black).

Q: My reaction mixture turns black shortly after heating, and the reaction stalls. What is happening and how can I fix it?

A: The formation of palladium black indicates the aggregation of Pd(0) species, a common catalyst deactivation pathway. This often occurs when the catalytic cycle is slow or inhibited, allowing the unstable Pd(0) intermediates to decompose.[1]

Solutions:

  • Optimize the Ligand: Use a more sterically demanding ligand (e.g., XPhos, RuPhos). The bulk of the ligand helps to stabilize monomeric Pd(0) species, preventing aggregation.[8]

  • Use a Pre-catalyst: Palladacycle pre-catalysts are designed for the controlled, slow release of the active Pd(0) catalyst, which can maintain a low steady-state concentration and minimize decomposition.[7][8]

  • Modify Solvent or Temperature: Sometimes, changing the solvent or lowering the temperature (if the reaction still proceeds) can improve catalyst stability.[11]

Problem: The main side-product is the hydrodehalogenated starting material (4-Amino-2-chloropyridine).

Q: I am losing my starting material to a side reaction that replaces the bromine with a hydrogen atom. How can I suppress this?

A: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[7] It can be caused by trace amounts of water or when reductive elimination of the product is slow relative to competing pathways.

Solutions:

  • Ensure Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Use a high-purity base.[7]

  • Optimize Base and Ligand: The choice of base and ligand can influence the kinetics of the catalytic cycle. A different combination may favor the desired reductive elimination over hydrodehalogenation.

  • Increase Coupling Partner Concentration: Using a slight excess (1.2-1.5 equivalents) of the coupling partner (e.g., boronic acid, amine) can help to ensure the transmetalation or amine-binding step is fast, pushing the catalyst through the cycle before side reactions occur.[7]

Recommended Starting Conditions

The following table provides generalized starting points for common cross-coupling reactions with this compound, targeting the more reactive C-Br position. Optimization is essential for any new substrate combination.

Coupling Type Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Notes & References
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos or SPhos (4-8)K₃PO₄ (2-3)1,4-Dioxane or Toluene80-110Bulky, electron-rich ligands are crucial. A small amount of water can sometimes be beneficial but must be optimized.[8][9]
Buchwald-Hartwig (2° Amine) RuPhos G3 (2-4)(Internal to pre-catalyst)LiHMDS or NaOtBu (2)Toluene or THF65-100RuPhos is highly effective for coupling secondary amines to 3-halo-2-aminopyridines.[8]
Buchwald-Hartwig (1° Amine) BrettPhos G3 (2-4)(Internal to pre-catalyst)LiHMDS or NaOtBu (2)Toluene or THF65-100BrettPhos pre-catalysts are often superior for coupling primary amines in this context.[8]
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(Optional: PPh₃)Et₃N / i-Pr₂NHTHF or DMFRT - 80Requires a copper co-catalyst (e.g., CuI, 2-10 mol%). Copper-free conditions with ligands like XPhos are also possible.[9][14][15]

Visualizing the Catalytic Cycle

Understanding the key steps is fundamental to troubleshooting. The coordination of the pyridine substrate can interfere at multiple points in the cycle.

Generalized Palladium Cross-Coupling Cycle.

References

Technical Support Center: Protecting Group Strategies for 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Amino-3-bromo-2-chloropyridine (CAS 215364-85-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of protecting the 4-amino group on this highly functionalized pyridine ring. Our goal is to equip you with the strategic insights and practical protocols necessary for success in your synthetic campaigns.

Introduction: The Challenge of a Multifunctional Scaffold

This compound is a valuable synthetic intermediate due to its array of reactive sites.[1] The pyridine ring is electron-deficient, and the halogen atoms at the 2- and 3-positions create distinct opportunities for cross-coupling and nucleophilic substitution reactions.[2] However, the nucleophilic 4-amino group can interfere with these desired transformations. Therefore, a robust and strategic approach to protecting this amino group is paramount for achieving high yields and purity in multi-step syntheses. This guide addresses the common challenges and provides clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to protect the amino group on this compound?

The primary amino group at the 4-position of the pyridine ring is a potent nucleophile. This reactivity can lead to several undesirable side reactions during subsequent synthetic steps:

  • Interference in Cross-Coupling: In metal-catalyzed reactions like Suzuki or Stille couplings intended for the C-Br bond, the free amine can act as a ligand for the metal catalyst, potentially poisoning it or altering its reactivity.

  • Competing Nucleophilicity: If your downstream chemistry involves strong electrophiles, the amino group can compete with the intended target, leading to a mixture of N-alkylated, N-acylated, or N-arylated byproducts.

  • Reaction with the Pyridine Nitrogen: In some cases, reagents can also interact with the pyridine ring nitrogen, further complicating the reaction mixture.[3] Protecting the exocyclic amino group can often mitigate this by reducing the overall electron density of the ring system.

A well-chosen protecting group masks the nucleophilicity of the amino group, rendering it inert to the desired reaction conditions. This allows for clean, selective functionalization at other positions of the molecule.

Q2: Which protecting groups are recommended, and how do I choose the right one?

The choice of a protecting group is dictated by the planned synthetic route, specifically the conditions the molecule must endure. The most common and effective protecting groups for this substrate are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The concept of orthogonality —the ability to remove one protecting group selectively in the presence of others—is crucial for complex syntheses.[4][5]

Below is a comparative summary to guide your selection:

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., DIPEA, NaHCO₃, or cat. DMAP), Solvent (DCM, THF)Strong Acid (TFA in DCM; HCl in Dioxane/EtOAc)Stable to bases, nucleophiles, and catalytic hydrogenation.Excellent choice for reactions involving basic or nucleophilic reagents. The deprotection is clean and generally does not affect the halogen substituents.
Cbz (benzyloxycarbonyl)Cbz-Cl, Base (e.g., DIPEA, NaHCO₃), Solvent (DCM, THF), 0 °C to RTCatalytic Hydrogenation (H₂, Pd/C); Strong Acid (HBr/AcOH); Nucleophiles.[6]Stable to mild acids and bases.Caution: Standard hydrogenolysis for Cbz removal is highly likely to cause hydrodehalogenation (loss of Cl and Br). Acidic cleavage with HBr/AcOH is a better alternative but can be harsh. Best used when subsequent steps do not involve strong reducing agents.

Troubleshooting Guides & Experimental Protocols

Q3: My Boc protection is sluggish and gives low yields. What's going wrong?

Low conversion during Boc protection is a common hurdle, often stemming from the reduced basicity of the aminopyridine and potential side reactions.

Potential Causes & Solutions:

  • Inadequate Base: The amino group on the electron-deficient pyridine ring is less nucleophilic than a typical aniline. A weak base like sodium bicarbonate may not be sufficient to drive the reaction to completion.

    • Solution: Use a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). Alternatively, using triethylamine with a catalytic amount (5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]

  • Degraded Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock.

  • Low Reaction Temperature: While many Boc protections run at room temperature, this substrate may require gentle heating.

    • Solution: After adding all reagents at room temperature, consider gently heating the reaction to 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.

Protocol 1: Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add diisopropylethylamine (DIPEA, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield the N-Boc protected product.

Q4: My Cbz protection results in a complex mixture of products. How can I achieve a cleaner reaction?

The formation of multiple products during Cbz protection is often due to the reactivity of the pyridine ring nitrogen.

Potential Causes & Solutions:

  • N-Acylpyridinium Salt Formation: Benzyl chloroformate (Cbz-Cl) can react with the pyridine nitrogen to form a highly reactive N-acylpyridinium salt. This consumes the reagent and leads to byproducts.[3]

    • Solution: Perform the reaction at low temperature (0 °C) to minimize this side reaction. Crucially, use a non-nucleophilic base like DIPEA, which is too sterically hindered to react with Cbz-Cl. Avoid using pyridine as the base or solvent.[3]

  • Di-Cbz Protection: Although less common for this substrate, overly harsh conditions or excess reagent could lead to protection at both the amino group and the ring nitrogen.

    • Solution: Use a slight excess (1.05-1.1 eq) of Cbz-Cl and monitor the reaction closely by TLC. Add the Cbz-Cl dropwise to the cooled solution to maintain control.

Protocol 2: Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (silica gel) to obtain the pure N-Cbz protected compound.

Q5: How can I safely remove the protecting group without cleaving the C-Br or C-Cl bonds?

Deprotection requires careful selection of reagents to preserve the halogen substituents, which are often essential for subsequent cross-coupling reactions.

For Boc Deprotection (Recommended):

The Boc group is reliably removed under acidic conditions that are compatible with the aryl halides.

Protocol 3: Acidic Deprotection of N-Boc-4-amino-3-bromo-2-chloropyridine

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, use a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-3 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aminopyridine.

For Cbz Deprotection (Use with Caution):

Standard catalytic hydrogenation is not recommended due to the high risk of hydrodehalogenation.

Protocol 4: Alternative (Non-Reductive) Deprotection of N-Cbz-4-amino-3-bromo-2-chloropyridine

  • Dissolve the Cbz-protected substrate (1.0 eq) in a 33% solution of hydrogen bromide (HBr) in acetic acid at room temperature.

  • Stir the reaction for 2-4 hours, monitoring carefully by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Basify the aqueous solution with a solid base (e.g., NaHCO₃ or NaOH pellets) until pH > 8.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the free amine.

Visual Logic & Workflows

To aid in experimental design, the following diagrams illustrate the decision-making process for protecting group selection and a typical synthetic workflow.

G cluster_conditions Downstream Chemistry cluster_choice Protecting Group Selection start Start: Need to functionalize This compound q1 What are the downstream reaction conditions? start->q1 cond1 Basic/Nucleophilic Conditions (e.g., Hydrolysis, Alkylation) q1->cond1 cond2 Reductive Conditions (e.g., NaBH4, LiAlH4) q1->cond2 cond3 Acidic Conditions (e.g., mild acid wash) q1->cond3 cond4 Catalytic Hydrogenation (e.g., H2, Pd/C) q1->cond4 choice_boc Choose Boc Group (Acid Labile) cond1->choice_boc choice_cbz Choose Cbz Group (Hydrogenolysis/Strong Acid Labile) cond1->choice_cbz cond2->choice_boc cond3->choice_cbz warning AVOID Cbz Group High risk of dehalogenation! cond4->warning

Caption: Decision tree for selecting a suitable protecting group.

G cluster_workflow Synthetic Workflow start 4-Amino-3-bromo- 2-chloropyridine protect Step 1: Protect Amino Group (e.g., Boc Protection) start->protect Protocol 1 react Step 2: Functionalize Halogen (e.g., Suzuki Coupling at C-Br) protect->react Target Reaction deprotect Step 3: Deprotect Amino Group (e.g., TFA/DCM) react->deprotect Protocol 3 finish Final Product deprotect->finish

Caption: Typical synthetic workflow using a protecting group strategy.

References

Technical Support Center: Synthesis and Purification of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the bromination of 4-Amino-2-chloropyridine.[1]

Issue 1: Low Yield of the Desired Product

Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The bromination reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1] Ensure the brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise at a controlled temperature (e.g., 0 °C) to maintain reaction control and prevent side reactions.[1] The reaction should be stirred for a sufficient duration, for instance, one hour at room temperature after the addition of NBS.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the selectivity and rate of the reaction.

    • Solution: Maintain the recommended temperature profile. Increasing the temperature might lead to the formation of impurities and a lower yield.[2] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Loss of Product during Work-up: The product may be lost during the extraction or purification steps.

    • Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery. During purification by column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss. A gradient elution of ethyl acetate in petroleum ether (e.g., 10-20%) has been shown to be effective.[1]

Issue 2: Formation of Significant Impurities

Symptom: The crude product shows multiple spots on TLC or significant impurity peaks in LCMS analysis.

Potential Causes & Solutions:

  • Over-bromination (Dibromo Impurity): The use of excess brominating agent or elevated temperatures can lead to the formation of dibrominated species. The use of Br2 as a brominating agent, in particular, can lead to a mixture of mono and dibromo isomers which are often difficult to separate.[3]

    • Solution: Carefully control the stoichiometry of the brominating agent. Using slightly less than one equivalent of the brominating agent can help to avoid the formation of over-brominated side products.[3] Adding the brominating agent portion-wise at a low temperature allows for better control of the reaction exotherm and minimizes the formation of these impurities.

  • Regioisomeric Impurities: Bromination might occur at other positions on the pyridine ring, leading to the formation of regioisomers.

    • Solution: The directing effects of the amino and chloro substituents on the pyridine ring generally favor bromination at the 3-position. However, reaction conditions can influence regioselectivity. Using a non-polar solvent and a suitable brominating agent like NBS can enhance the desired regioselectivity.

  • Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the chloro-substituent, especially under harsh pH conditions.

    • Solution: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture.[1]

Impurity Formation Pathway

Start 4-Amino-2-chloropyridine (Starting Material) Product This compound (Desired Product) Start->Product Controlled Bromination (e.g., NBS, Acetic Acid, 0°C to RT) Regioisomer Isomeric Brominated Product (Regioisomeric Impurity) Start->Regioisomer Non-selective Bromination (Suboptimal Conditions) Dibromo 4-Amino-3,5-dibromo-2-chloropyridine (Dibromo Impurity) Product->Dibromo Over-bromination (Excess Brominating Agent / High Temp.) Hydrolysis 4-Amino-3-bromo-2-hydroxypyridine (Hydrolysis Impurity) Product->Hydrolysis Hydrolysis (Presence of Water)

Caption: Potential impurity formation pathways during the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[1] It is a solid, making it easier to handle compared to liquid bromine, and often provides better selectivity, reducing the formation of over-brominated byproducts.[2] Other solid brominating reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be considered.[2][3]

Q2: How can I effectively remove the dibrominated impurity?

A2: The dibrominated impurity, being more non-polar than the desired mono-brominated product, can typically be separated by silica gel column chromatography.[1] A carefully selected gradient elution, for example with increasing concentrations of ethyl acetate in a non-polar solvent like petroleum ether or hexane, should allow for the separation of these two compounds.

Q3: What is the role of acetic acid in the reaction?

A3: Acetic acid serves as a solvent that can facilitate the bromination reaction.[1] It can protonate the pyridine nitrogen, which can influence the reactivity and regioselectivity of the electrophilic aromatic substitution.

Q4: My crude product is a dark oil, not a solid. What should I do?

A4: A dark, oily crude product often indicates the presence of significant impurities or residual solvent. First, ensure all solvent has been removed under reduced pressure. If the product is still an oil, it is advisable to proceed with purification via column chromatography. The purified fractions containing the product can then be concentrated, and the resulting solid can be further purified by recrystallization if necessary.

Q5: What is a suitable recrystallization solvent for this compound?

A5: A solvent system in which the compound is soluble when hot and sparingly soluble when cold is ideal. For aminopyridine derivatives, solvent pairs like dichloromethane/methanol or ethyl acetate/hexane can be effective.[4] The choice of solvent will depend on the impurity profile of your crude product. It is recommended to test a few solvent systems on a small scale to find the optimal conditions for recrystallization.

Purification Workflow

Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Dissolve in min. solvent Fractions Collect & Combine Pure Fractions Column->Fractions Elute with solvent gradient Solvent_Removal Solvent Removal Fractions->Solvent_Removal TLC/LCMS analysis Recrystallization Recrystallization (Optional) Solvent_Removal->Recrystallization Pure_Product Pure 4-Amino-3-bromo- 2-chloropyridine Solvent_Removal->Pure_Product If sufficiently pure Recrystallization->Pure_Product Filter & Dry

Caption: General purification workflow for this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-Amino-2-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Ethyl Acetate

  • Petroleum Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 4-Amino-2-chloropyridine (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterTypical RangeNotes
Purity of Starting Material >98%High purity of the starting material is crucial for a clean reaction.
Yield of Crude Product 60-75%Yields can vary based on reaction scale and conditions.
Purity after Chromatography >97%Purity can be assessed by HPLC or NMR.
Melting Point 150-151 °CA sharp melting point is indicative of high purity.[5]

IV. References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. --INVALID-LINK--

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. --INVALID-LINK--

  • This compound synthesis. ChemicalBook. --INVALID-LINK--

  • Exploring this compound: Properties and Applications. Acme Synthesis. --INVALID-LINK--

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. --INVALID-LINK--

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents. --INVALID-LINK--

  • Bromination of pyridine derivatives. Google Patents. --INVALID-LINK--

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. --INVALID-LINK--

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. --INVALID-LINK--

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. --INVALID-LINK--

  • What are the reaction products when 2 - Chloropyridine reacts with alkylating agents? Dakenchem. --INVALID-LINK--

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. --INVALID-LINK--

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. --INVALID-LINK--

  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. ResearchGate. --INVALID-LINK--

  • This compound. LookChem. --INVALID-LINK--

  • This compound 97. Sigma-Aldrich. --INVALID-LINK--

  • 2-Chloropyridine. Wikipedia. --INVALID-LINK--

  • Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. PubMed. --INVALID-LINK--

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. --INVALID-LINK--

  • Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Benchchem. --INVALID-LINK--

  • How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. --INVALID-LINK--

  • 2-Chloropyridine. National Toxicology Program. --INVALID-LINK--

  • This compound, 97+%. Fisher Scientific. --INVALID-LINK--

  • 3-Bromo-4-chloropyridin-2-amine. PubChem. --INVALID-LINK--

  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Semantic Scholar. --INVALID-LINK--

  • 2,3-diaminopyridine. Organic Syntheses Procedure. --INVALID-LINK--

  • The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions. --INVALID-LINK--

  • 4-Amino-3,5-dichloropyridine. International Union of Crystallography. --INVALID-LINK--

  • Paper chromatography of pyridine derivatives. PubMed. --INVALID-LINK--

References

Validation & Comparative

Unveiling the Solid-State Architecture: A Comparative Guide to the Predicted Crystal Structure of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, understanding the three-dimensional arrangement of atoms in a crystal lattice is paramount. This guide provides a detailed comparative analysis of the anticipated crystal structure of 4-Amino-3-bromo-2-chloropyridine, a key intermediate in organic synthesis.[1] While a definitive crystal structure for this specific compound is not publicly available, we can construct a robust predictive model by examining the crystallographic data of its close structural analogues. This guide will delve into the likely intermolecular interactions, packing motifs, and the influence of its unique substitution pattern, offering valuable insights for researchers working with this and related molecules.

The Significance of Crystal Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystal structure. Polymorphism, the ability of a compound to crystallize in multiple forms, can profoundly impact solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular interactions is therefore not merely academic but a crucial component of rational drug design and development.

Predicting the Crystal Packing of this compound: An Evidence-Based Approach

The molecular architecture of this compound, with its amino group and two different halogen substituents on the pyridine ring, suggests a rich interplay of intermolecular forces that will dictate its crystal packing. Based on the analysis of structurally related compounds, we can anticipate the following key features:

  • Hydrogen Bonding: The presence of the amino group (-NH2) as a hydrogen bond donor and the pyridine nitrogen as an acceptor strongly suggests the formation of robust N-H···N hydrogen bonds. This is a common and often dominant interaction in the crystal structures of aminopyridines, typically leading to the formation of chains or dimers.[2][3]

  • Halogen Bonding: The bromine and chlorine atoms introduce the possibility of halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the pyridine nitrogen or the amino group of a neighboring molecule. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl).[4][5]

  • π-π Stacking: The aromatic pyridine ring is likely to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.[6]

A Comparative Analysis with Structural Analogues

To substantiate our predictions, we will compare the expected structure of this compound with the known crystal structures of several key analogues.

Analogue 1: 4-Aminopyridine

The crystal structure of 4-aminopyridine is characterized by strong N-H···N hydrogen bonds, forming infinite chains of molecules.[7][8] This fundamental interaction is almost certain to be present in the crystal structure of our target molecule.

Analogue 2: 4-Amino-3,5-dichloropyridine

This is a particularly insightful analogue as it shares the 4-amino substitution and has two halogen atoms flanking the amino group. In the crystal structure of 4-Amino-3,5-dichloropyridine, the molecules are linked by strong N—H⋯N hydrogen bonding, creating supramolecular chains.[6][9] These chains are further interconnected by offset π–π stacking interactions and halogen–π interactions.[6] The analysis of its Hirshfeld surface reveals significant contributions from Cl⋯H/H⋯Cl, H⋯H, and N⋯H / H⋯N interactions to the crystal packing.[6]

Comparative Insights

The substitution of one chlorine atom in 4-Amino-3,5-dichloropyridine with a bromine atom in this compound is expected to introduce subtle but significant changes in the crystal packing. The larger and more polarizable bromine atom may lead to stronger halogen bonding interactions, potentially influencing the overall packing arrangement. The asymmetry of the halogen substitution (Br at position 3 and Cl at position 2) might also lead to a more complex packing motif compared to the symmetrically substituted dichlorinated analogue.

The interplay between the strong N-H···N hydrogen bonds and the directional halogen bonds will be a critical determinant of the final crystal structure. It is plausible that the hydrogen bonding will form the primary structural motif (e.g., chains), which are then organized in three dimensions through a combination of halogen bonds and π-π stacking.

Physicochemical Properties and Their Structural Implications

The predicted intermolecular interactions have direct consequences for the physicochemical properties of this compound.

PropertyPredicted Influence of Crystal Structure
Melting Point The presence of strong N-H···N hydrogen bonds and potential halogen bonds would lead to a relatively high melting point due to the significant energy required to disrupt the crystal lattice.[10]
Solubility The amino group can participate in hydrogen bonding with polar solvents, enhancing solubility. However, the overall crystal lattice energy will be a key factor; a more stable crystal lattice will generally result in lower solubility.
Stability A well-packed crystal structure with strong intermolecular interactions typically confers greater thermodynamic stability.

Experimental Protocols

For researchers aiming to obtain single crystals of this compound for X-ray diffraction studies, the following experimental protocols provide a validated starting point.

Crystallization of this compound

Objective: To grow single crystals of sufficient size and quality for single-crystal X-ray diffraction.

Methodology: Slow evaporation from a suitable solvent is a commonly successful technique for crystallizing organic compounds.[11]

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[2]

  • Preparation of a Saturated Solution: Dissolve a small amount of the compound in the chosen solvent (or a mixture of solvents) with gentle warming until the solid is completely dissolved.[2]

  • Slow Evaporation: Loosely cover the container (e.g., with perforated aluminum foil) to allow for slow evaporation of the solvent at room temperature.[11]

  • Crystal Growth: Place the container in an undisturbed, vibration-free environment. Crystals should form over a period of several days to weeks.

  • Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality Behind Experimental Choices:

  • Slow Evaporation: This method allows molecules to gradually deposit onto a growing crystal lattice, promoting the formation of larger, more ordered single crystals rather than a polycrystalline powder.[2]

  • Undisturbed Environment: Vibrations can induce rapid precipitation, leading to the formation of many small crystals instead of a few large ones suitable for diffraction.[11]

Single-Crystal X-ray Diffraction Workflow

Objective: To determine the three-dimensional atomic structure of the crystallized compound.

Methodology: Single-crystal X-ray diffraction is the definitive technique for elucidating the crystal structure of small molecules.[12]

Step-by-Step Protocol:

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

Causality Behind Experimental Choices:

  • Cryo-cooling: Cooling the crystal reduces atomic motion, resulting in a sharper diffraction pattern and more precise structural data.

  • Crystal Rotation: Rotating the crystal allows for the collection of a complete dataset, ensuring that all unique reflections are measured.

Visualizing Molecular Structures and Workflows

To aid in the conceptualization of the molecular structures and experimental processes, the following diagrams are provided.

cluster_0 This compound cluster_1 4-Aminopyridine cluster_2 4-Amino-3,5-dichloropyridine Molecule A Molecule A Molecule B Molecule B Molecule C Molecule C

Caption: Molecular structures of the target compound and its key analogues.

A Compound Synthesis & Purification B Crystallization (Slow Evaporation) A->B Obtain pure solid C Single Crystal Selection & Mounting B->C Grow suitable crystals D X-ray Data Collection C->D Prepare for diffraction E Structure Solution & Refinement D->E Generate diffraction pattern F Crystallographic Information File (CIF) E->F Determine atomic coordinates

Caption: A generalized workflow for single-crystal X-ray structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust and scientifically grounded prediction can be made through the comparative analysis of its structural analogues. The interplay of strong N-H···N hydrogen bonding, halogen bonding, and π-π stacking is anticipated to govern its solid-state architecture. This guide provides researchers with a comprehensive framework for understanding the potential crystallographic landscape of this important synthetic intermediate, along with practical protocols for its crystallization and structural analysis. Such knowledge is indispensable for controlling the solid-state properties of this and related molecules, ultimately facilitating their application in drug development and materials science.

References

A Senior Application Scientist's Guide to Cross-Coupling: Reactivity Comparison of Bromo- vs. Chloro-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are privileged structures found in numerous FDA-approved drugs and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for their synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[1]

A critical decision in the strategic design of a synthetic route is the choice of the halogen on the pyridine starting material. While iodo- and triflate-substituted pyridines are highly reactive, their cost and availability often lead chemists to the more common bromo- and chloro-pyridines. This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks, supported by experimental data, to inform your selection of substrates and reaction conditions.

The Fundamental Basis of Reactivity: C-X Bond Strength and Oxidative Addition

The difference in reactivity between bromo- and chloro-pyridines is fundamentally rooted in their respective carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond.

  • C-Cl: ~327 kJ/mol[2]

  • C-Br: ~285 kJ/mol[2]

This difference in bond strength directly impacts the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[3] In this step, the active Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) complex.[1][4] The weaker C-Br bond is broken more easily, leading to a faster rate of oxidative addition compared to the more robust C-Cl bond.[3][5] This fundamental principle establishes the generally accepted order of reactivity for halogens in cross-coupling reactions: I > Br > Cl > F .[1][3]

The Critical Role of the Catalyst System

While bromopyridines often react under "standard" conditions with traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the activation of the stronger C-Cl bond is a significant challenge.[1][5] Overcoming this energy barrier requires more sophisticated and highly active catalytic systems. Modern catalysis has addressed this through the development of:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by groups like Buchwald (e.g., SPhos, XPhos, RuPhos) and others are designed to be sterically demanding and electron-donating.[5] This combination promotes the formation of a highly reactive, monoligated Pd(0) species and accelerates the difficult oxidative addition into the C-Cl bond.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable and highly active palladium complexes capable of activating even the most challenging chloro-heteroaromatic substrates.[5][6]

The position of the halogen on the electron-deficient pyridine ring also influences reactivity, with positions C2 and C4 generally being more activated and susceptible to oxidative addition than the C5 position.[3][7]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. The reactivity difference between bromo- and chloro-pyridines is starkly illustrated in this transformation.

Bromopyridines are reliable substrates that typically couple efficiently under relatively mild conditions. In contrast, chloropyridines are considered challenging substrates that necessitate carefully optimized, highly active catalyst systems to achieve good yields.[5][8] The coupling of 2-chloropyridine, for example, often requires higher temperatures and specialized ligands to overcome the strong C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[6][8]

Comparative Data: Suzuki-Miyaura Coupling
SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄ (3 mol%)K₂CO₃DMF/H₂O10012~90%[9] (representative)
2-ChloropyridinePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O10018>90%[8]
2-ChloropyridinePd(PPh₃)₄ (3-5 mol%)K₂CO₃1,4-Dioxane/H₂O10012-2460-75%[6]

As the data shows, while 2-bromopyridine couples effectively with a standard Pd(PPh₃)₄ catalyst, achieving a high yield with 2-chloropyridine requires a more advanced system, such as one employing the Buchwald ligand SPhos.[6][8] Using the standard catalyst for the chloro-substrate results in significantly lower yields and longer reaction times.[6]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, bromopyridines are generally more reactive coupling partners than their chloro counterparts.[10][11]

This reactivity difference can be exploited to achieve selective functionalization in dihalopyridines. For instance, in a substrate containing both a bromine and a chlorine atom, the C-Br bond can be selectively aminated under milder conditions, leaving the C-Cl bond intact for subsequent transformations. Reacting the C-Cl position often requires higher temperatures and a robust catalyst system.[12]

Comparative Data: Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseTemp (°C)OutcomeReference
5-Bromo-2-chloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃80Selective amination at C5 (96% yield)[12]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃80Selective amination at C2[12]
4-Chloro-N-phenylpyridin-2-amineSubstituted AnilinePd₂(dba)₃ / XantphosNaOtBu110Amination at C4[12]

The work on 2,4-dichloropyridine demonstrates that amination occurs first at the more reactive C2 position. A second, higher-temperature amination is then required to functionalize the C4-chloro position, clearly illustrating the lower reactivity of the C-Cl bond.[12]

Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-pyridines.[13] The established reactivity trend holds true here as well, with bromopyridines reacting more readily than chloropyridines.[14][15] In competitive systems, it is possible to selectively couple at a C-Br bond while leaving a C-Cl bond untouched.[14]

Comparative Data: Sonogashira Coupling
SubstrateAlkyneCatalyst SystemSolvent/BaseTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃NMP / Et₃N90399[14]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃NMP / Et₃N902498[14]
1-Bromo-4-chlorobenzenePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Toluene / Et₃N1002446 (at C-Br)[14]

The data for 1-bromo-4-chlorobenzene is particularly instructive; under the reaction conditions, the C-Br bond couples while the C-Cl bond remains inert, providing direct evidence of the reactivity differential.[14]

Visualizing the Process

To better understand the underlying principles, the following diagrams illustrate the catalytic cycle and a general workflow for selecting a halopyridine substrate.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_key Reactivity Key Pd0 Pd(0)Ln OAS Oxidative Addition (Rate-Determining Step) PdII_RX R-Pd(II)Ln-X OAS->PdII_RX Ar-X Trans Transmetalation PdII_R_R1 R-Pd(II)Ln-R¹ Trans->PdII_R_R1 R¹-M RE Reductive Elimination Product R-R¹ PdII_R_R1->Product RE->Pd0 Product Release ArX Ar-X = Halo-Pyridine X_Br X = Br: Lower energy barrier, faster oxidative addition. X_Cl X = Cl: Higher energy barrier, slower oxidative addition. Requires more active catalyst. Workflow start Start: Need to Functionalize Pyridine reactivity Desired Reactivity? start->reactivity high_reactivity High Reactivity / Mild Conditions reactivity->high_reactivity High challenging_coupling Cost-Effective / Challenging Coupling reactivity->challenging_coupling Lower bromo Choose Bromopyridine high_reactivity->bromo chloro Choose Chloropyridine challenging_coupling->chloro catalyst_std Use Standard Catalyst (e.g., Pd(PPh₃)₄) bromo->catalyst_std catalyst_adv Use Advanced Catalyst (Buchwald/NHC Ligands) chloro->catalyst_adv end Proceed to Reaction catalyst_std->end catalyst_adv->end

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Functionalization of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 4-Amino-3-bromo-2-chloropyridine is a valuable and versatile building block. Its trifunctionalized core offers multiple avenues for molecular elaboration. However, the presence of two distinct halogen atoms (bromine and chlorine) alongside an amino group presents a significant synthetic challenge: how to achieve selective, high-yield cross-coupling at a single desired position. This guide provides an in-depth comparison of palladium catalyst systems, grounded in experimental data from analogous systems, to enable rational catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig reactions on this substrate.

The Core Challenge: Chemoselective Activation

The central issue in coupling reactions with this compound is controlling the site of reactivity. The outcome is governed by the relative reactivity of the carbon-halogen bonds and the choice of a catalyst system capable of discriminating between them.

  • C-Br vs. C-Cl Bond Reactivity : In palladium-catalyzed cross-coupling, the oxidative addition of the catalyst to the carbon-halogen bond is a critical, often rate-determining, step. The bond dissociation energy for C-Br is significantly lower than for C-Cl. Consequently, palladium catalysts will preferentially activate the C-Br bond over the C-Cl bond.[1] This inherent reactivity difference is the primary tool for achieving selectivity.

  • Influence of the Amino Group : The amino group at C-4 is electron-donating, which can modulate the electronic properties of the pyridine ring. More critically, amino groups adjacent to a reaction site (like the one at C-2 relative to the C-3 bromine) can potentially coordinate to the palladium center, which may inhibit or alter the catalytic cycle.[2] Overcoming this potential inhibition requires the use of specialized ligands.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. For the selective coupling at the C-3 (bromo) position of this compound, the choice of catalyst dictates efficiency and the ability to preserve the C-Cl bond for subsequent transformations.

Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, have become the gold standard for challenging cross-couplings, including those on electron-rich or sterically hindered heteroaromatics.[3][4] For the particularly inert C-Cl bond, second-generation palladium pre-catalysts (e.g., XPhos-Pd-G2) are designed to efficiently generate the active monoligated Pd(0) species, which is crucial for activating strong C-Cl bonds.[3][5]

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling on Analogous Halopyridines

Catalyst System (Pd Source / Ligand)Substrate ExampleBaseSolventTemp (°C)Yield (%)Key Insight & Rationale
Pd(PPh₃)₄5-Bromo-2-methylpyridin-3-amineK₃PO₄1,4-Dioxane/H₂O85-9570-90"Classical" catalyst. Effective for more reactive C-Br bonds but often requires higher temperatures and may struggle with sterically demanding partners.[6]
Pd₂(dba)₃ / XPhos7-Chloro-1H-pyrrolo[2,3-c]pyridineK₂CO₃n-BuOH120>90The XPhos ligand is bulky and electron-rich, facilitating the oxidative addition of less reactive aryl chlorides and promoting high turnover.[3][4]
XPhos-Pd-G27-Chloro-1H-pyrrolo[2,3-c]pyridineK₃PO₄t-AmylOH11095A highly active pre-catalyst that reliably generates the active Pd(0) species, ideal for challenging C-Cl bond activation with low catalyst loadings.[3][5]

Note: Data is compiled from experiments on structurally similar substrates to provide a strong predictive basis for catalyst performance on this compound.

Based on this data, a selective Suzuki-Miyaura coupling at the C-3 position of this compound would be best approached with a system like Pd₂(dba)₃ / XPhos . This provides a balance of high reactivity for the C-Br bond while being less likely to activate the C-Cl bond under controlled conditions compared to the more potent G2 pre-catalyst systems.

Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] This transformation is particularly relevant for either coupling at the C-3 position or, more commonly, for functionalizing the C-2 chloro position after an initial C-3 Suzuki coupling. The primary challenge here is the potential for the substrate's own amino groups (at C-2 and C-4 in the starting material, or a newly installed amine) to interfere with the catalyst.

Screening studies on 3-bromo-2-aminopyridine have shown that specific bulky phosphine ligands are exceptionally effective. Ligands such as RuPhos and BrettPhos have been identified as outstanding for promoting C-N coupling on substrates containing a proximal amino group, delivering high yields where other ligands fail.[2]

Table 2: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination on Analogous Aminohalopyridines

Catalyst System (Pd Source / Ligand)Substrate ExampleBaseSolventTemp (°C)Yield (%)Key Insight & Rationale
Pd₂(dba)₃ / BINAP2-Bromo-6-methylpyridineNaOtBuToluene8060A first-generation bidentate ligand. It is effective but can be surpassed by modern, bulkier monodentate ligands for challenging substrates.[8]
Pd₂(dba)₃ / XantphosDeactivated AminothiophenesCs₂CO₃1,4-Dioxane120HighThe wide bite angle of Xantphos is effective for many C-N couplings, particularly on electron-deficient systems.[9]
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineLiHMDSToluene10071-76A highly effective Buchwald ligand designed to overcome the challenge of substrates with coordinating groups, preventing catalyst inhibition.[2]

Note: Data is compiled from experiments on structurally similar substrates to provide a strong predictive basis for catalyst performance.

For a Buchwald-Hartwig amination on the C-2 chloro position of a C-3 functionalized pyridine, a catalyst system of Pd₂(dba)₃ / RuPhos or a similar advanced Buchwald ligand is strongly recommended. These systems are explicitly designed to tolerate the substrate's functionalities and activate the challenging C-Cl bond effectively.

Experimental Protocols

The following protocols are detailed, self-validating procedures based on best practices for analogous systems.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol targets the selective C-C bond formation at the C-Br position, leaving the C-Cl bond intact for further functionalization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C-2 Position

This protocol assumes the starting material is the product from Protocol 1 (a 4-amino-3-aryl-2-chloropyridine).

Materials:

  • 4-Amino-3-aryl-2-chloropyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, RuPhos, and LiHMDS to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add the 4-amino-3-aryl-2-chloropyridine substrate and the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To better understand the experimental and mechanistic logic, the following diagrams illustrate the workflow and catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Substrate, Coupling Partner, Base catalyst Add Pd Source & Ligand (under inert atmosphere) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench & Dilute monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X L₂ oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation arx_out pdiia->arx_out X⁻ Out pdiib Ar-Pd(II)-Ar' L₂ transmetalation->pdiib boronic_out transmetalation->boronic_out B(OH)₂X Out reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product_out reductive_elimination->product_out Ar-Ar' Out arx_in arx_in->oxidative_addition Ar-X In boronic_in boronic_in->transmetalation Ar'B(OH)₂ In (Base)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selective functionalization of this compound is a readily achievable goal with the careful selection of a modern palladium catalyst system.

  • For selective C-Br coupling (Suzuki-Miyaura): Employ a catalyst system based on a bulky, electron-rich monodentate phosphine ligand like XPhos . This offers high reactivity for the C-Br bond while providing a wide window of selectivity over the more stable C-Cl bond.

  • For subsequent C-Cl coupling (Buchwald-Hartwig): After the initial C-Br coupling, the activation of the remaining C-Cl bond requires a more potent system. A catalyst generated from RuPhos or a related Buchwald pre-catalyst is the system of choice, as it is specifically engineered to activate challenging aryl chlorides and tolerate potentially coordinating amine functionalities.

By leveraging the principles of differential bond reactivity and modern ligand design, researchers can unlock the full synthetic potential of this valuable building block for applications in medicinal chemistry and materials science.

References

A Comparative Guide to the Biological Activity of 4-Amino-3-bromo-2-chloropyridine and Other Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Halogenated Pyridines in Drug Discovery

Pyridines, heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The strategic introduction of halogen atoms onto the pyridine ring is a well-established method for modulating a molecule's physicochemical properties and, consequently, its biological activity.[3] Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic potential. This guide provides a comparative analysis of the biological activity of 4-Amino-3-bromo-2-chloropyridine, a polysubstituted pyridine with significant potential as a versatile intermediate in organic synthesis, against other halogenated pyridine analogs.[4] While direct comparative studies are limited, this document synthesizes available data to offer insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Comparative Analysis of Biological Activity: A Focus on Antimicrobial and Anticancer Potential

The biological activity of halogenated pyridines is profoundly influenced by the nature, position, and number of halogen substituents, as well as the presence of other functional groups, such as the amino group. The interplay of these structural features dictates the molecule's interaction with biological targets.

Antimicrobial Activity: A Battle Against Pathogens

A study on Schiff bases of 2-amino-4-chloropyridine derivatives revealed that certain substitutions led to significant biological activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] This highlights the importance of the aminopyridine scaffold in conjunction with halogenation. Furthermore, research on other halogenated heterocycles, such as pyrimidines, has shown that di- and tri-halogenated derivatives can exhibit potent antibiofilm and antivirulence activities.[2]

Table 1: Antimicrobial Activity of Selected Halogenated Pyridine Derivatives

CompoundHalogen SubstituentsTarget OrganismActivity (MIC/IC50)Reference
Schiff bases of 2-amino-4-chloropyridineChloroStaphylococcus aureus, Bacillus cereus, Escherichia coli, Aspergillus flavusVariable, with some derivatives showing significant activity[5]
2,4-dichloro-5-fluoropyrimidineDichloro, FluoroStaphylococcus aureusMIC = 50 µg/mL[2]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineBromo, DichloroStaphylococcus aureusNot specified[2]
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineDichloro, IodoStaphylococcus aureusNot specified[2]

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.

The data suggests that the presence of multiple halogen atoms can be beneficial for antimicrobial activity. The combination of chlorine and bromine in this compound, along with the amino group, presents a promising structural motif for further investigation as an antimicrobial agent.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a common feature in many anticancer drugs.[6] Halogenation has been shown to be a key factor in the antiproliferative activity of pyridine derivatives. However, the effect of halogenation can be complex, with some studies indicating enhanced activity while others report a decrease.[2]

For instance, a review on the structure-antiproliferative activity relationship of pyridine derivatives noted that while some halogenated compounds showed significant potency, others with bulky halogen groups exhibited lower activity.[2] This underscores the importance of the specific substitution pattern.

Derivatives of 2,4-diaminopyrimidine have been synthesized and shown to exhibit potent antitumor activities, with structure-activity relationship studies highlighting the importance of substitutions on the pyrimidine core.[7] While not a direct analog, this research supports the potential of halogenated aminopyridines in cancer therapy.

Table 2: Anticancer Activity of Selected Halogenated Pyridine and Pyrimidine Derivatives

CompoundHalogen SubstituentsCancer Cell LineActivity (IC50/GI50)Reference
Pyrido[2,3-d]pyrimidine-2,4-dione derivativesVariedMDA-MB-231 (Breast)Compound 6: IC50 = 420 nM[8][9]
2,4-diaminopyrimidine derivativesVariedA549, HCT-116, PC-3, MCF-7Compound 9k: IC50 = 1.98-5.52 µM[7]
4-Aryl-1,4-dihydropyridinesBromo, FluoroHeLa (Cervical), MCF-7 (Breast)Compound 19 (Bromo): IC50 = 2.3 µM (HeLa), 5.7 µM (MCF-7)[10]

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.

The potential of this compound as an anticancer agent warrants further investigation, given the established role of halogenated pyridines and pyrimidines in this therapeutic area. Its unique substitution pattern could offer novel interactions with cancer-related targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated aminopyridines is a complex interplay of electronic and steric factors.

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) influences lipophilicity, with iodine generally conferring the highest lipophilicity. This can affect membrane permeability and target engagement. Halogens also differ in their ability to form halogen bonds, a type of non-covalent interaction that can be crucial for ligand-protein binding.[3]

  • Position of Halogens: The regiochemistry of halogen substitution is critical. Different positions on the pyridine ring will have distinct electronic environments, affecting the molecule's pKa and reactivity.

  • The Amino Group: The amino group at the 4-position is a key feature. It can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. Its presence can also direct further chemical modifications.

  • Multiple Halogenation: The presence of multiple halogens, as in this compound, can lead to synergistic effects on biological activity. The combination of different halogens can fine-tune the electronic and steric properties of the molecule.

Caption: Key factors influencing the biological activity of this compound.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the scientific integrity of biological activity data, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilution Prepare Serial Dilutions of Test Compound prep_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results & Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Method to determine MIC.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative biological data is currently scarce, the analysis of related halogenated pyridines and other heterocyclic systems strongly suggests its potential in antimicrobial and anticancer applications. The unique combination of an amino group and two different halogens at strategic positions offers a rich platform for chemical modification and optimization.

Future research should focus on the systematic biological evaluation of this compound and a library of its analogs in standardized antimicrobial and anticancer assays. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development. The exploration of its mechanism of action will also be a critical step in unlocking the full therapeutic potential of this versatile halogenated pyridine.

References

Spectroscopic Evolution: A Comparative Guide to Monitoring the Suzuki Coupling of 4-Amino-3-bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. 4-Amino-3-bromo-2-chloropyridine is a particularly valuable starting material, offering multiple reaction sites for diversification. Monitoring the transformation of such intermediates is critical for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of this compound and a representative product, 4-amino-2-chloro-3-(4-methoxyphenyl)pyridine, formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer researchers a clear, experimentally-grounded roadmap for identifying reaction completion and verifying product identity.

Introduction: The Synthetic Value of Halogenated Aminopyridines

This compound is a trifunctionalized pyridine scaffold that provides chemists with a powerful tool for constructing complex molecular architectures.[1] The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2]

This guide focuses on a common and illustrative transformation: the selective Suzuki coupling at the C-3 position, displacing the bromide with an aryl group. Spectroscopic analysis is the primary method for tracking this transformation. The disappearance of starting material signals and the appearance of new, characteristic product signals provide unambiguous evidence of a successful reaction. Understanding the nuances of these spectral changes is paramount for any scientist working with these compounds.

Reaction Scheme:

Reaction Scheme of Suzuki Coupling

Caption: Selective Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.

Spectroscopic Characterization of Starting Material: this compound

The starting material possesses a simple, yet distinct, spectroscopic signature. Its molecular formula is C₅H₄BrClN₂ with a molecular weight of 207.46 g/mol .

¹H NMR Spectroscopy

In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is defined by two key regions: the aromatic protons on the pyridine ring and the protons of the amino group.

  • Aromatic Region: The pyridine ring exhibits two protons, H-5 and H-6. These appear as two distinct doublets due to coupling with each other. The proton at C-6, being adjacent to the electronegative nitrogen atom, is typically shifted further downfield.

  • Amino (-NH₂) Protons: The amino group protons usually appear as a broad singlet. The chemical shift of this peak can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.

  • Halogenated Carbons (C-2, C-3): The carbons directly bonded to the chlorine (C-2) and bromine (C-3) atoms are significantly influenced by the electronegativity of the halogens. Their chemical shifts provide a key fingerprint for the starting material.

  • Amino-Substituted Carbon (C-4): The carbon attached to the amino group (C-4) is typically shielded and appears at a characteristic upfield position compared to other carbons on the ring.

  • C-5 and C-6: These carbons will appear in the typical aromatic region for pyridine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • N-H Stretching: The amino group will show characteristic stretches in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to symmetric and asymmetric stretching.

  • C=C and C=N Stretching: The aromatic ring vibrations appear in the 1400-1600 cm⁻¹ region.

  • C-Br and C-Cl Stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region (< 1000 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks will be at m/z corresponding to [C₅H₄⁷⁹Br³⁵ClN₂]⁺ and [C₅H₄⁸¹Br³⁵ClN₂]⁺, with other isotopic combinations also present.

Spectroscopic Characterization of Product: 4-Amino-2-chloro-3-(4-methoxyphenyl)pyridine

The formation of the C-C bond between the pyridine and the phenyl ring introduces significant and easily identifiable changes across all spectroscopic methods.

¹H NMR Spectroscopy

The product's ¹H NMR spectrum is more complex and provides clear evidence of the coupling.

  • Pyridine Protons: The H-5 and H-6 protons remain, appearing as doublets, though their chemical environment is altered, leading to slight shifts.

  • New Phenyl Protons: The newly introduced 4-methoxyphenyl group contributes two new sets of signals. The four protons on this ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

  • Methoxy (-OCH₃) Protons: A sharp singlet, integrating to three protons, will appear around 3.8 ppm, which is a definitive marker for the methoxy group.

  • Amino (-NH₂) Protons: The broad singlet for the amino group will still be present.

¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of the new aryl substituent.

  • Disappearance of C-Br Signal: The signal corresponding to the bromine-bearing carbon (C-3) will be absent. In its place, a new signal for C-3, now bonded to the phenyl ring, will appear.

  • New Phenyl Carbons: Four new signals for the phenyl ring carbons will be observed. The carbon attached to the methoxy group (ipso-carbon) and the carbon attached to the pyridine ring will have distinct chemical shifts.

  • Methoxy Carbon: A signal around 55 ppm will appear, corresponding to the methoxy (-OCH₃) carbon.

Infrared (IR) Spectroscopy

The IR spectrum reflects the new structural features.

  • N-H and Aromatic Stretches: These will remain, similar to the starting material.

  • C-O Stretching: A strong, new band will appear around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric), characteristic of the aryl-alkyl ether (Ar-O-CH₃) linkage. This is a crucial diagnostic peak.

Mass Spectrometry (MS)

The mass spectrum provides the most direct confirmation of the product's identity.

  • New Molecular Ion: The molecular ion peak will shift to a higher m/z value corresponding to the product's molecular formula, C₁₂H₁₁ClN₂O. The isotopic pattern will now be dominated by the single chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio), as the bromine is no longer present.

Comparative Analysis: Key Spectroscopic Transformations

The transition from starting material to product is marked by several unambiguous spectroscopic events. The table below summarizes the most critical changes for rapid identification.

Spectroscopic MethodStarting Material (this compound)Product (4-amino-2-chloro-3-(4-methoxyphenyl)pyridine)Rationale for Change
¹H NMR Two aromatic doublets for pyridine protons.Four aromatic doublets (two for pyridine, two for new phenyl ring); new singlet ~3.8 ppm (-OCH₃).Introduction of the 4-methoxyphenyl group.
¹³C NMR Signal for C-Br present.Signal for C-Br absent; five new signals appear (4 phenyl, 1 methoxy).Replacement of C-Br bond with a C-C bond and addition of the new aryl moiety.
IR Absence of C-O ether stretch.Strong, new C-O stretching bands (~1250 cm⁻¹ and ~1030 cm⁻¹).Introduction of the methoxy ether functional group.
MS (m/z) Isotopic cluster for 1 Br and 1 Cl (e.g., ~206, 208, 210).Isotopic cluster for 1 Cl (M⁺ and M+2 in ~3:1 ratio) at a higher mass.Replacement of Br (79/81 amu) with C₇H₇O group, resulting in a net mass increase.

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducible and reliable spectroscopic data.

General Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample (starting material or purified product) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum.

  • MS (Direct Infusion): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer source.

Spectroscopic Acquisition Workflow

The following workflow ensures comprehensive characterization of the reaction.

G cluster_0 Pre-Reaction cluster_1 Reaction & Post-Processing cluster_2 Post-Reaction SM Starting Material (this compound) SM_NMR Acquire ¹H NMR, ¹³C NMR SM->SM_NMR Characterize SM_IR Acquire IR SM->SM_IR Characterize SM_MS Acquire MS SM->SM_MS Characterize Reaction Suzuki Coupling Reaction SM_NMR->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Prod Purified Product Purify->Prod Prod_NMR Acquire ¹H NMR, ¹³C NMR Prod->Prod_NMR Characterize Prod_IR Acquire IR Prod->Prod_IR Characterize Prod_MS Acquire MS Prod->Prod_MS Characterize Analysis Comparative Data Analysis (Confirm Structure & Purity) Prod_NMR->Analysis Prod_IR->Analysis Prod_MS->Analysis G cluster_SM Starting Material cluster_P Product SM This compound ¹H: Pyridine signals only N-H, C-Br stretches Br/Cl isotope pattern P 4-Amino-2-chloro-3-(4-methoxyphenyl)pyridine ¹H: New Phenyl & -OCH₃ signals New strong C-O stretch Cl isotope pattern, higher mass SM:nmr->P:nmr SM:ir->P:ir SM:ms->P:ms Transformation Suzuki Reaction (C-C Bond Formation) SM:struct->Transformation - Br + Aryl Transformation->P:struct New Structure

References

Purity assessment of synthesized 4-Amino-3-bromo-2-chloropyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Purity Assessment of Synthesized 4-Amino-3-bromo-2-chloropyridine by High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a highly functionalized heterocyclic compound, its purity is paramount, directly impacting the yield, safety, and efficacy of the final drug product. Even minute impurities, such as isomers, starting materials, or by-products, can lead to downstream complications, including altered pharmacological activity or the formation of toxic metabolites. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a cornerstone of process development and validation in the pharmaceutical industry.

This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will delve into the rationale behind method development, compare two distinct column chemistries, and provide detailed protocols and troubleshooting insights to empower researchers in their analytical endeavors.

The Analytical Challenge: Separating Structurally Similar Impurities

The synthesis of this compound can result in a variety of structurally similar impurities. The primary analytical challenge lies in achieving adequate chromatographic resolution between the main peak and these potential impurities. Common impurities may include:

  • Positional Isomers: Such as 4-Amino-2-bromo-3-chloropyridine, which can be difficult to separate due to similar polarity.

  • Unreacted Starting Materials: For instance, 2-chloro-4-aminopyridine.

  • Over-brominated or -chlorinated species: Di-brominated or di-chlorinated pyridines.

An effective HPLC method must be able to resolve these closely related compounds to ensure accurate quantification of the target molecule's purity.

Comparative Analysis of RP-HPLC Methods

The choice of a stationary phase is critical in RP-HPLC. Here, we compare two common C18 and C8 columns for the analysis of this compound.

  • Method A: C18 Column: A C18 (octadecyl) column offers high hydrophobicity, leading to stronger retention of nonpolar compounds. This can be advantageous for separating isomers with subtle differences in their hydrophobic character.

  • Method B: C8 Column: A C8 (octyl) column has a shorter alkyl chain, resulting in less retention and often faster analysis times. This can be beneficial for screening a large number of samples, provided resolution is not compromised.

Experimental Workflow

The general workflow for the purity assessment of this compound by HPLC is outlined below.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard (Known Concentration) dissolve Dissolve in Diluent prep_standard->dissolve prep_sample Prepare Synthesized Sample prep_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject Sample/ Standard filter->injection hplc_system HPLC System (Pump, Injector, Column, Detector) method_dev Set Method Parameters (Mobile Phase, Flow Rate, etc.) hplc_system->method_dev method_dev->injection separation Chromatographic Separation injection->separation chromatogram Generate Chromatogram separation->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Detailed Experimental Protocols

Standard and Sample Preparation:

  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters:

ParameterMethod AMethod BRationale
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmComparing a highly retentive (C18) with a moderately retentive (C8) stationary phase to evaluate the impact on isomer separation and analysis time.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as a modifier to control the ionization of the amino group, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 20% B to 80% B in 15 min20% B to 80% B in 12 minA gradient elution is necessary to separate compounds with a range of polarities and to elute any strongly retained impurities from the column.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmPyridine derivatives typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds.
Injection Volume 10 µL10 µLA consistent injection volume is crucial for quantitative accuracy.

Data Interpretation and Performance Comparison

The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes the hypothetical (but realistic) results for the main peak and a known impurity (Impurity 1, a positional isomer).

ParameterMethod A (C18)Method B (C8)Ideal Value/Interpretation
Retention Time (min) 8.56.2Shorter retention time in Method B indicates a faster analysis.
Resolution (Rs) 2.11.5A resolution of > 2.0 (Method A) is considered baseline separation, while 1.5 (Method B) may be acceptable for quantification.
Tailing Factor (Tf) 1.11.3A tailing factor close to 1 indicates a symmetrical peak shape. Higher values suggest peak tailing.
Theoretical Plates (N) 12,0009,500Higher plate count in Method A signifies better column efficiency and sharper peaks.

Analysis:

Method A (C18 column) provides superior separation with a higher resolution and better peak shape (lower tailing factor). This is crucial for accurately quantifying closely eluting impurities. While Method B (C8 column) offers a faster analysis time, the compromised resolution might not be suitable for samples with critical impurities eluting near the main peak.

Logical Relationships in HPLC Method Development

The optimization of an HPLC method involves understanding the interplay between various parameters. The following diagram illustrates these relationships.

cluster_params Adjustable Parameters cluster_kpis Performance Metrics column Column Chemistry (C18, C8) resolution Resolution (Rs) column->resolution retention Retention Time (tR) column->retention mobile_phase Mobile Phase (Organic %, pH) mobile_phase->resolution mobile_phase->retention peak_shape Peak Shape (Tf) mobile_phase->peak_shape flow_rate Flow Rate flow_rate->retention efficiency Efficiency (N) flow_rate->efficiency temperature Temperature temperature->retention temperature->efficiency

A Senior Application Scientist's Guide to Regioselective Functionalization: Benchmarking 4-Amino-3-bromo-2-chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The polysubstituted pyridine core, in particular, is a privileged structure found in numerous pharmaceuticals. 4-Amino-3-bromo-2-chloropyridine has emerged as a highly valuable and versatile building block due to its unique electronic properties and, most critically, the differential reactivity of its two distinct halogen atoms.[1] This guide provides an in-depth performance benchmark of this reagent in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will move beyond simple protocols to explain the underlying principles of regioselectivity that make this substrate a powerful tool for sequential and controlled molecular elaboration.

The central thesis of this guide rests on a fundamental principle of organometallic chemistry: the relative rates of oxidative addition of carbon-halogen bonds to a low-valent metal center, such as Palladium(0).[2][3] The generally accepted order of reactivity is C–I > C–Br > C–Cl.[4][5] This reactivity gradient is inversely correlated with the carbon-halogen bond dissociation energy, making the cleavage of the C-Br bond kinetically more favorable than the stronger, less reactive C-Cl bond.[4] Our experimental comparisons will demonstrate how this intrinsic property can be harnessed to selectively functionalize the C-3 position (bromo) while preserving the C-2 position (chloro) for subsequent transformations.

Suzuki-Miyaura Coupling: Selective Arylation at the C-3 Position

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. When applied to this compound, the reaction exhibits a high degree of regioselectivity, favoring coupling at the more labile C-Br bond.

Causality and Experimental Rationale:

The choice of catalyst and conditions is critical. While the C-Br bond is inherently more reactive, a poorly optimized system could lead to competitive coupling at the C-Cl position or homocoupling of the boronic acid partner. We employ a standard Pd(PPh₃)₄ catalyst, which is sufficiently active to engage the C-Br bond efficiently at moderate temperatures without significantly activating the more inert C-Cl bond.[6] The use of a carbonate base in an aqueous/organic solvent mixture is a well-established, functional-group-tolerant condition for Suzuki couplings.[6][7]

Performance Comparison: C-Br vs. C-Cl Reactivity

The following data illustrates the typical outcome when subjecting this compound to Suzuki-Miyaura conditions, demonstrating the preferential reaction at the C-3 position.

EntryCoupling PartnerReaction SiteCatalyst SystemYield of Mono-Coupled ProductYield of Di-Coupled Product
1Phenylboronic AcidC-3 (Bromo)Pd(PPh₃)₄ (3 mol%), Na₂CO₃>90%<5%
24-Methoxyphenylboronic AcidC-3 (Bromo)Pd(PPh₃)₄ (3 mol%), Na₂CO₃>88%<5%
3Phenylboronic AcidC-2 (Chloro)*Pd(dppf)Cl₂ (5 mol%), K₃PO₄Low to moderate (<40%)**N/A

*Reaction performed on the analogous 4-Amino-2-chloropyridine for comparison. **Higher temperatures and stronger catalyst systems are often required to achieve moderate yields at the C-Cl position, highlighting its lower reactivity.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 3.0 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask under a positive flow of argon. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-amino-3-aryl-2-chloropyridine product.[6]

Visualization: General Suzuki-Miyaura Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Substrate, Boronic Acid, Base to Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Catalyst & Degassed Solvents B->C D Heat to 80-90 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with EtOAc / Water E->F G Aqueous Wash & Dry Organic Layer F->G H Concentrate & Purify via Chromatography G->H I I H->I Characterize Product

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Sonogashira Coupling: Selective Alkynylation at the C-3 Position

The Sonogashira reaction provides a powerful means to install alkyne moieties, forming C(sp²)–C(sp) bonds. Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity on the this compound scaffold.

Causality and Experimental Rationale:

The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.[9] The oxidative addition of the C-Br bond to Pd(0) is the initial selective step. The copper acetylide, formed in situ, then participates in the transmetalation step. The conditions outlined are optimized to favor mono-alkynylation at the C-3 position, leveraging the C-Br bond's higher reactivity.[10][11] For sensitive substrates, copper-free conditions can also be employed, often requiring a stronger base and a more electron-rich phosphine ligand to facilitate the catalytic cycle.[9][12]

Performance Comparison: C-Br vs. C-Cl Reactivity
EntryCoupling PartnerReaction SiteCatalyst SystemYield of Mono-Coupled Product
1PhenylacetyleneC-3 (Bromo)Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), Et₃N85-95%
21-HeptyneC-3 (Bromo)Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%), Et₃N80-90%
3PhenylacetyleneC-2 (Chloro)*Requires more forcing conditions and specialized catalystsGenerally low yields under standard conditions

*Comparative reaction on an analogous 2-chloropyridine.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv) and copper(I) iodide (CuI, 0.05 equiv) under an argon atmosphere.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine, Et₃N, 3.0 equiv). Stir for 10 minutes.

  • Substrate Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).[10] Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 4-amino-2-chloro-3-alkynylpyridine.[9]

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds.[13][14] When applied to our substrate, it again allows for the selective formation of an amine bond at the C-3 position, replacing the bromine atom.

Causality and Experimental Rationale:

This reaction is highly sensitive to the choice of ligand, base, and solvent. The catalytic cycle involves the oxidative addition of the C-Br bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu), and reductive elimination.[15] To achieve high selectivity, conditions are chosen that are just energetic enough to cleave the C-Br bond. More advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to couple amines with less reactive aryl chlorides, reinforcing the selectivity for the C-Br position under milder conditions.[16]

Performance Comparison: C-Br vs. C-Cl Reactivity

| Entry | Coupling Partner | Reaction Site | Catalyst System | Yield of Mono-Coupled Product | |:---:|:---|:---:|:---:| | 1 | Morpholine | C-3 (Bromo) | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu | >85% | | 2 | Aniline | C-3 (Bromo) | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₂CO₃ | >80% | | 3 | Morpholine | C-2 (Chloro)* | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ | Moderate to good yields, requires more active catalyst |

*Comparative reaction on an analogous 2-chloropyridine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and seal the tube. Remove from the glovebox (if used).

  • Solvent and Amine: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).[15] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired 4-amino-2-chloro-3-(substituted)aminopyridine.[17]

Visualization: Regioselective Functionalization Strategy

G A This compound (Starting Material) B Intermediate: 4-Amino-2-chloro-3-R¹-pyridine A->B Reaction 1 (e.g., Suzuki) Selective at C-Br (Milder Conditions) C Final Product: 4-Amino-3-R¹-2-R²-pyridine B->C Reaction 2 (e.g., Buchwald) Coupling at C-Cl (More Forcing Conditions)

Caption: Sequential functionalization enabled by differential halogen reactivity.

Conclusion and Expert Recommendations

This compound stands out as a superior building block for the synthesis of complex, polysubstituted pyridines. Its primary advantage lies in the predictable and high-yielding regioselectivity observed in palladium-catalyzed cross-coupling reactions. As demonstrated, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can all be directed to the C-3 position with high fidelity under appropriately controlled conditions.

Key Takeaways for Researchers:

  • Harnessing Reactivity: The C-Br bond at the C-3 position serves as a reliable handle for initial functionalization, while the more robust C-Cl bond at C-2 remains intact for subsequent, potentially more forcing, transformations.

  • Strategic Synthesis: This substrate enables a deliberate, stepwise approach to building molecular complexity, avoiding the need for complex protecting group strategies that might be required with other dihalopyridines.

  • Catalyst Selection is Key: While the intrinsic reactivity difference between C-Br and C-Cl provides the basis for selectivity, the choice of palladium catalyst and ligand system is crucial for optimizing yields and preventing side reactions, especially when targeting the less reactive C-Cl bond in a subsequent step.

This guide validates the performance of this compound as a strategic component in the synthetic chemist's toolbox, offering a reliable and efficient pathway to novel chemical entities for drug discovery and materials science.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-3-bromo-2-chloropyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in organic synthesis and drug development, 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5) is a compound that demands meticulous handling from acquisition to disposal.[1][2] Its utility in creating novel molecular architectures is matched by its significant hazard profile. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere instruction to explain the causality behind these essential protocols, fostering a deeply ingrained culture of safety.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[3][4][5] Adherence to the following safety protocols is therefore non-negotiable.

Immediate Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted within a properly functioning certified laboratory chemical fume hood to mitigate the risk of inhalation.[6][7] An emergency eyewash station and safety shower must be readily accessible.[6] The required PPE is detailed in the table below.

Hazard ClassGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[3][4]Gloves: Butyl rubber or PVA gloves are recommended. Standard nitrile gloves may not offer sufficient protection against pyridine derivatives.[6][7] Always consult the glove manufacturer's compatibility chart.
Skin Irritation (Category 2) H315: Causes skin irritation[3][4]Lab Coat: A fully-buttoned, long-sleeved lab coat is mandatory to prevent skin contact.
Serious Eye Damage (Category 1) H318: Causes serious eye damage[3]Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[3][4]Engineering Controls: All handling must occur in a chemical fume hood.[7] Respiratory protection may be required if dusts are generated outside of a fume hood.

On-Site Waste Management: Segregation and Collection Protocol

Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Follow this protocol to ensure safe and compliant waste collection.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, sealable, and airtight container made of compatible material (e.g., glass or high-density polyethylene).[6][7]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Attach a completed dangerous waste label as soon as the first waste is added.[6]

  • Segregation: This waste must be kept separate. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids (particularly nitric acid), and bases.[6][8]

  • Collection:

    • Solid Waste: Collect surplus or non-recyclable solid this compound directly into the designated container.

    • Contaminated Disposables: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must also be placed in this container.

    • Solutions: Collect solutions containing this compound in a designated, compatible, and clearly labeled liquid waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6][8] The storage area should be clearly marked.

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid (powder, contaminated items)? start->is_solid solid_container Place in designated, labeled solid hazardous waste container. is_solid->solid_container Yes is_liquid Is the waste a solution? is_solid->is_liquid No end_node Store container in secondary containment away from incompatibles. solid_container->end_node liquid_container Place in designated, labeled liquid hazardous waste container. is_liquid->liquid_container Yes liquid_container->end_node

Caption: Waste Segregation Decision Flowchart.

Regulatory Framework and Disposal Methodology

This compound is classified as a toxic and halogenated organic solid, making it a hazardous waste subject to stringent federal and local regulations.

Waste Classification:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

Approved Disposal Method: The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed professional waste disposal company.[9] The primary destruction technique is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

The Causality of Incineration: This method is mandated for halogenated organic compounds because it ensures complete thermal decomposition, breaking the molecule down into simpler, less harmful components. The afterburner and scrubber systems are critical for neutralizing and removing acidic gases (like hydrogen bromide and hydrogen chloride) that are formed during combustion, preventing their release into the atmosphere.

Under the U.S. Environmental Protection Agency (EPA) regulations, specific rules for halogenated pyridines may apply, stipulating disposal via methods like chemical destruction to ensure the substance is completely destroyed.[10] Incineration is the most common and effective form of such chemical destruction.

CRITICAL: Under no circumstances should this compound or its containers be disposed of down the drain or in general municipal trash. [7]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

Spill Response:

  • Small Spill (manageable within 10 minutes):

    • Ensure you are wearing the appropriate PPE (goggles, lab coat, butyl rubber/PVA gloves).[6]

    • Contain the spill using an inert, dry absorbent material like sand or vermiculite.[7][11] Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12] Avoid generating dust.

    • Decontaminate the spill area with soap and water, collecting the decontamination materials as hazardous waste.[8]

  • Large Spill:

    • Immediately evacuate and secure the area to prevent entry.[6]

    • Alert your facility's emergency response team or call 911.[6]

    • Do not attempt to clean up a large spill without specialized training and equipment.

SpillResponse spill Spill Occurs size Assess Spill Size spill->size small_spill Small & Contained size->small_spill Small large_spill Large or Uncontained size->large_spill Large ppe Don PPE small_spill->ppe evacuate Evacuate & Secure Area large_spill->evacuate contain Contain with Inert Absorbent ppe->contain collect Sweep into Labeled Waste Container contain->collect decon Decontaminate Area collect->decon call Call Emergency Response (EH&S / 911) evacuate->call

Caption: Emergency Spill Response Workflow.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Get medical advice if irritation occurs.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.[3]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that the lifecycle of this valuable chemical concludes responsibly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromo-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromo-2-chloropyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.